2,6-Dimethylpyran-4-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dimethylpyran-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGQBLWMLLDDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)C=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143247 | |
| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-37-1 | |
| Record name | 2,6-Dimethyl-4H-pyran-4-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-thiopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylpyran-4-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYL-4-THIOPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TYZ5G4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylpyran-4-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dimethylpyran-4-thione, a sulfur-containing heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details the synthetic route from its corresponding pyrone precursor, outlines the necessary experimental protocols, and presents a thorough characterization of the final product through various spectroscopic techniques.
Introduction
Heterocyclic compounds containing sulfur are integral to numerous biologically active molecules and functional materials. This compound, a derivative of 2,6-dimethyl-4H-pyran-4-one, represents a key intermediate for the synthesis of more complex molecules. The conversion of the carbonyl group to a thiocarbonyl group significantly alters the electronic properties and reactivity of the pyranone ring system, opening avenues for further chemical exploration and the development of novel compounds with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 2,6-Dimethyl-4H-pyran-4-one, followed by the thionation of the carbonyl group.
Synthesis of 2,6-Dimethyl-4H-pyran-4-one
A common and efficient method for the synthesis of 2,6-Dimethyl-4H-pyran-4-one involves the acid-catalyzed cyclization of dehydroacetic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of dehydroacetic acid and concentrated hydrochloric acid (20% to 37.5% mass fraction) is heated in an oil bath. The temperature is maintained between 30°C and 100°C, and the reaction is allowed to proceed for 1 to 24 hours.
-
After the reaction is complete, the mixture is subjected to reduced pressure distillation to remove the solvent until the residue is dry.
-
The residue is then dissolved in water and washed with cold benzene to remove impurities. The aqueous layer is separated and saturated with an inorganic salt such as an alkali metal hydrochloride, sulfate, or carbonate. The pH of the solution is adjusted to 7-12.
-
The saturated aqueous solution is extracted with chloroform. The organic layer is collected, dried over a solid desiccant, filtered, and concentrated under reduced pressure to yield the crude 2,6-Dimethyl-γ-pyrone.
-
The crude product is purified by slow sublimation to obtain high-purity 2,6-Dimethyl-4H-pyran-4-one as a white to beige crystalline powder.
Thionation of 2,6-Dimethyl-4H-pyran-4-one
The conversion of the carbonyl group of 2,6-Dimethyl-4H-pyran-4-one to a thiocarbonyl group is effectively carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is widely used for the thionation of ketones, esters, and amides.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), 2,6-Dimethyl-4H-pyran-4-one is dissolved in a dry, high-boiling point solvent such as toluene or xylene.
-
Lawesson's reagent (0.5 to 1.0 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.
Characterization Data
Physical Properties
A summary of the physical and chemical properties of the starting material and the final product is provided in the table below.
| Property | 2,6-Dimethyl-4H-pyran-4-one | This compound |
| Molecular Formula | C₇H₈O₂ | C₇H₈OS |
| Molecular Weight | 124.14 g/mol | 140.20 g/mol |
| CAS Number | 1004-36-0 | 1004-37-1 |
| Appearance | White to beige crystalline powder or crystals | - |
| Melting Point | 133-137 °C | - |
| Boiling Point | 248-250 °C | - |
| Solubility | Slightly soluble in water | Soluble in solvents like acetone, NMP, DMSO, THF, and chloroform |
Spectroscopic Data
-
¹H NMR: Spectral data is available in public databases such as PubChem.
-
¹³C NMR (50 MHz, CDCl₃): δ= 14.0 (q), 18.4 (q), 61.7 (t), 121.6, 164.0, 165.2, 171.7 ppm.
-
IR (KBr): Key vibrational bands are observed at approximately 3064 cm⁻¹ (=C-H), 1667 cm⁻¹ (C=O), 1609 and 1597 cm⁻¹ (C=C), 1394 cm⁻¹ (CH₃), and 1037 cm⁻¹ (C-O). A band at 1639 cm⁻¹ is identified as the carbonyl stretching frequency, while a higher-frequency band at 1678 cm⁻¹ corresponds to a stretching mode of the ring.
-
Mass Spectrometry (EI): The mass spectrum shows prominent peaks at m/z values of 43, 69, 81, 95, and 124 (M⁺).
Detailed spectroscopic data for this compound is not explicitly available in the searched literature. However, based on the structure, the following characteristic spectral features are expected:
-
¹H NMR: Two singlets for the two methyl groups and a singlet for the two equivalent vinylic protons. The chemical shifts would be expected to be in the aromatic/vinylic region for the ring protons and the aliphatic region for the methyl protons.
-
¹³C NMR: Signals corresponding to the methyl carbons, the vinylic carbons, the carbons attached to the oxygen, and a characteristic downfield signal for the thiocarbonyl carbon (C=S), which typically appears at a lower field than a carbonyl carbon.
-
IR: The strong C=O stretching band observed in the starting material (around 1667 cm⁻¹) should be absent. A new, weaker band corresponding to the C=S stretching vibration is expected to appear in the region of 1025-1250 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z 140. The fragmentation pattern would be expected to show losses of typical fragments such as CH₃, CO, and CS.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization Logic
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylpyran-4-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylpyran-4-thione, a sulfur-containing heterocyclic compound, is a derivative of 2,6-dimethyl-4H-pyran-4-one. Its unique structural features, including the thiocarbonyl group, make it a compound of interest in various chemical and potentially biological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, characterization, and reactivity. Due to the limited publicly available information on its biological activity, a hypothetical mechanism of action is proposed based on the known reactivity of related thiopyran compounds, providing a foundation for future research.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₈OS | |
| Molecular Weight | 140.2 g/mol | |
| CAS Number | 1004-37-1 | |
| Appearance | Not specified in available literature. | |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not specified in available literature. | |
| Solubility | Affected by solvents like acetone, NMP, DMSO, THF, water, and chloroform. | |
| SMILES | CC1=CC(=S)C=C(O1)C |
Synthesis and Characterization
The primary route for the synthesis of this compound is through the thionation of its corresponding oxygen analog, 2,6-Dimethyl-4H-pyran-4-one.
Synthesis of 2,6-Dimethyl-4H-pyran-4-one (Precursor)
A common method for the synthesis of the precursor, 2,6-Dimethyl-4H-pyran-4-one, involves the cyclization of dehydroacetic acid.
Experimental Protocol: Synthesis of 2,6-Dimethyl-4H-pyran-4-one
-
Materials: Dehydroacetic acid, concentrated hydrochloric acid.
-
Procedure:
-
A mixture of dehydroacetic acid and concentrated hydrochloric acid is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization to yield 2,6-Dimethyl-4H-pyran-4-one.
-
Thionation of 2,6-Dimethyl-4H-pyran-4-one
The conversion of the carbonyl group in 2,6-Dimethyl-4H-pyran-4-one to a thiocarbonyl group can be achieved using thionating agents such as Lawesson's reagent or a mixture of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO).
Experimental Protocol: Synthesis of this compound
-
Materials: 2,6-Dimethyl-4H-pyran-4-one, Lawesson's reagent (or P₄S₁₀ and HMDO), anhydrous toluene (or another suitable solvent).
-
Procedure:
-
2,6-Dimethyl-4H-pyran-4-one is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Lawesson's reagent (typically 0.5-1.0 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the two methyl groups and the two vinyl protons on the pyran ring.
-
¹³C NMR will show a distinctive downfield shift for the thiocarbonyl carbon (C=S) compared to the carbonyl carbon (C=O) of the starting material.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=S stretching vibration, typically in the range of 1025-1250 cm⁻¹, and the disappearance of the C=O stretching band from the starting material (around 1650-1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (140.2 g/mol ).
Chemical Reactivity
This compound exhibits reactivity characteristic of thioketones and conjugated systems.
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Coordination Chemistry: It acts as a ligand, binding to metal ions to form coordination complexes. This property suggests its potential use in catalysis.
-
Oxidation Catalyst: It has been demonstrated to be an effective catalyst for the oxidation of alcohols and amines using molecular oxygen.
-
Cycloaddition Reactions: The thiocarbonyl group can participate in cycloaddition reactions, a common reactivity pattern for thioketones.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Hypothetical Biological Signaling Pathway
Disclaimer: The biological activity and the specific signaling pathway of this compound have not been documented in the available scientific literature. The following diagram illustrates a hypothetical mechanism of action based on the known reactivity of related thiopyran compounds, which may act as prodrugs and interact with cellular redox systems. This pathway is intended to serve as a conceptual framework for future investigation.
Caption: Hypothetical mechanism of action for this compound.
Future Directions
The study of this compound is an emerging area with potential for significant discoveries. Future research should focus on:
-
Detailed Synthesis and Characterization: Optimization of the synthesis protocol and comprehensive spectroscopic and crystallographic analysis.
-
Exploration of Chemical Reactivity: In-depth investigation of its catalytic activity and its utility in organic synthesis.
-
Biological Evaluation: Screening for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
-
Mechanism of Action Studies: Elucidation of the specific cellular targets and signaling pathways affected by this compound to validate or refute the hypothetical pathway presented.
This technical guide provides a solid foundation for researchers and scientists interested in the chemistry and potential applications of this compound. The information compiled herein is intended to facilitate further exploration and discovery in this promising area of heterocyclic chemistry.
An In-depth Technical Guide on 2,6-Dimethylpyran-4-thione: Synthesis, Properties, and Structural Elucidation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethylpyran-4-thione, a heterocyclic organic compound. While the definitive crystal structure of this specific molecule is not publicly available at the time of this writing, this document outlines the necessary experimental protocols for its synthesis and subsequent crystallographic analysis. The content is tailored for researchers in chemistry and drug development, offering detailed methodologies and a summary of known physicochemical properties.
Introduction
This compound, with the chemical formula C₇H₈OS, is a sulfur-containing analogue of 2,6-Dimethyl-4-pyrone.[1][2] These heterocyclic compounds and their derivatives are of interest in medicinal chemistry and materials science due to their potential as ligands for metal ions and as intermediates in the synthesis of more complex molecules. This guide focuses on the synthesis of this compound and the established methodologies for determining its crystal structure, a critical aspect for understanding its chemical behavior and potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in further research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈OS | [1][2] |
| Molecular Weight | 140.2 g/mol | [1] |
| CAS Number | 1004-37-1 | [2] |
| Appearance | White to beige crystalline powder or crystals | [3] |
| Melting Point | 145 °C (from water) | [4] |
| Boiling Point | 177.4 °C at 760 mmHg | [4] |
| Density | 1.13 g/cm³ | [4] |
| Flash Point | 61.1 °C | [4] |
| Refractive Index | 1.571 | [4] |
| LogP | 2.626 | [2] |
| Water Solubility | Log10ws: -7.01 mol/l (predicted) | [2] |
| SMILES | Cc1cc(=S)cc(C)o1 | [1][2] |
| InChIKey | RZGQBLWMLLDDKL-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the thionation of its corresponding oxygen analogue, 2,6-Dimethyl-4-pyrone, using Lawesson's reagent.[5] Lawesson's reagent is a widely used and efficient thionating agent for carbonyl compounds.[6][7]
3.1.1. Synthesis of the Precursor: 2,6-Dimethyl-4-pyrone
A high-purity precursor can be synthesized from dehydroacetic acid.[8]
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, combine dehydroacetic acid and concentrated hydrochloric acid (20-37.5% mass fraction).
-
Heat the mixture in an oil bath at a temperature between 30-100 °C for 1-24 hours.[8]
-
-
Step 2: Work-up and Purification
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in water and wash with cold benzene to remove impurities.
-
Separate the aqueous layer and saturate it with an inorganic salt (e.g., NaCl, K₂SO₄).
-
Adjust the pH of the solution to 7-12.
-
Extract the aqueous solution with chloroform.
-
Dry the combined organic layers over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by sublimation to yield high-purity 2,6-Dimethyl-4-pyrone.[8]
-
3.1.2. Thionation of 2,6-Dimethyl-4-pyrone
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 2,6-Dimethyl-4-pyrone (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 to 1 equivalent) to the solution. The reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
-
Step 2: Reaction Conditions
-
Reflux the reaction mixture at 130 °C in an oil bath.[5]
-
-
Step 3: Work-up and Purification
-
Upon completion of the reaction, evaporate the toluene under reduced pressure.
-
Dissolve the resulting solid in ethyl acetate and wash with water.
-
Collect the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent using a rotary evaporator to obtain the crude this compound.[5]
-
The crude product can be further purified by column chromatography or recrystallization from a suitable solvent such as water or ethanol.[4][5]
-
Caption: Synthesis of this compound.
Crystal Structure Determination
As of this writing, the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).[9] However, the following is a general and detailed protocol for single-crystal X-ray diffraction, the standard method for determining the atomic and molecular structure of a crystalline solid.
-
Step 1: Crystal Growth
-
High-quality single crystals are essential for X-ray diffraction analysis.
-
Slow evaporation of a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common method. The choice of solvent can influence the crystal structure.
-
Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
-
Step 2: Crystal Mounting and Data Collection
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a single-crystal X-ray diffractometer.
-
Data is collected at a controlled temperature, often a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Step 3: Structure Solution and Refinement
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using full-matrix least-squares on F².
-
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents [patents.google.com]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide on the Solubility of 2,6-Dimethylpyran-4-thione
For the Attention Of: Researchers, scientists, and drug development professionals.
Given the absence of specific experimental values, this guide provides a robust, generalized experimental protocol for determining the solubility of a solid compound such as 2,6-Dimethylpyran-4-thione. Furthermore, to meet the structural requirements of a technical whitepaper, a sample data table with hypothetical values is presented for illustrative purposes. These values are qualitatively informed by the compound's predicted octanol/water partition coefficient (logP) of 2.626, which indicates a preference for organic solvents over aqueous media[1].
Quantitative Solubility Data (Hypothetical)
The following table presents a hypothetical solubility profile of this compound at ambient temperature (25°C). Note: These values are illustrative and should not be considered experimental data. They are intended to provide a framework for how such data would be presented.
| Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility (mg/mL) |
| Hexane | C₆H₁₄ | 0.1 | 5 |
| Toluene | C₇H₈ | 2.4 | 35 |
| Dichloromethane | CH₂Cl₂ | 3.1 | 150 |
| Acetone | C₃H₆O | 5.1 | 90 |
| Ethanol | C₂H₅OH | 4.3 | 40 |
| Methanol | CH₃OH | 5.1 | 30 |
| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | >200 |
| Water | H₂O | 10.2 | <0.1 |
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a solid compound in a liquid solvent is the shake-flask method followed by quantitative analysis.
Materials and Apparatus
-
Compound: this compound (CAS: 1004-37-1)[2], purity >98%
-
Solvents: HPLC-grade common organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, DMSO) and purified water.
-
Equipment: Analytical balance, temperature-controlled orbital shaker, centrifuge, volumetric flasks, pipettes, vials with screw caps, syringe filters (e.g., 0.22 µm PTFE), and a calibrated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
Experimental Workflow
The workflow for determining solubility via the shake-flask method is outlined below.
Caption: Standard experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent system. Analyze these standards using the developed HPLC method to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume (e.g., 2 mL) of the respective organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Quantification: Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the standard curve. Analyze the diluted sample by HPLC and determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
The Role of Solubility in Drug Development
Solubility is a critical physicochemical property that influences the entire lifecycle of a drug candidate. Poor solubility can lead to significant challenges in formulation, bioavailability, and ultimately, clinical efficacy. The logical relationship between solubility and key stages of drug development is illustrated below.
Caption: The pivotal role of solubility in the drug development pipeline.
This diagram highlights that solubility profiling is a central activity that directly informs formulation strategies and is a prerequisite for meaningful in vitro and in vivo testing. A compound must be in solution to be absorbed and exert its therapeutic effect.
References
A Technical Guide to the Thermal Stability and Decomposition of 2,6-Dimethylpyran-4-thione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,6-Dimethylpyran-4-thione is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the compound and analogous structures, outlining the expected thermal behavior and the experimental methodologies required for a definitive analysis.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for determining its shelf-life, processing conditions, and potential degradation pathways, which are critical aspects of drug development and chemical synthesis. This document serves as a technical guide to the theoretical and experimental evaluation of the thermal properties of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These values are essential for designing and interpreting thermal analysis experiments.
| Property | Value | Source |
| Molecular Formula | C7H8OS | [1][2][3] |
| Molecular Weight | 140.2 g/mol | [1][3] |
| Melting Point | 145 °C (in water) | [1] |
| Boiling Point | 177.4 °C at 760 mmHg | [1] |
| Flash Point | 61.1 °C | [1] |
| Density | 1.13 g/cm³ | [1] |
Hypothetical Thermal Decomposition Pathway
Based on this, a hypothetical decomposition pathway for this compound is proposed below. In this pathway, the pyran ring undergoes cleavage to yield smaller, volatile fragments. The presence of the thione group may influence the reaction kinetics and the nature of the final products compared to its oxygen analog, 2,6-dimethylpyran-4-one.
Caption: Hypothetical retro-Diels-Alder decomposition pathway.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative decomposition).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (T_onset) and the temperatures of maximum mass loss rate (T_max).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.[5][6]
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The melting point (T_m) and the enthalpy of fusion (ΔH_fus) can be determined by integrating the melting peak.
References
- 1. echemi.com [echemi.com]
- 2. 2,6-Dimethyl-4-thiopyrone [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry [mdpi.com]
The Thiocarbonyl Group in 2,6-Dimethylpyran-4-thione: A Hub of Reactivity for Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The unique electronic and steric environment of the thiocarbonyl group within the 2,6-dimethylpyran-4-thione scaffold renders it a versatile functional group for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this thioketone, offering insights into its potential applications in medicinal chemistry and synthetic organic chemistry. The strategic location of the thiocarbonyl group, conjugated with the endocyclic double bonds and influenced by the electron-donating oxygen atom, dictates its participation in a range of reactions including cycloadditions, nucleophilic additions, and electrophilic attacks on the sulfur atom.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 140.20 g/mol .[1][2] Its chemical formula is C7H8OS.[1]
| Property | Value | Reference |
| Molecular Formula | C7H8OS | [1] |
| Molecular Weight | 140.20 g/mol | [1][2] |
| CAS Number | 1004-37-1 | [1] |
| Appearance | Solid | |
| logP (Octanol/Water) | 2.626 | [1] |
Reactivity of the Thiocarbonyl Group
The reactivity of the thiocarbonyl group in this compound is multifaceted, allowing for a diverse range of chemical modifications.
Cycloaddition Reactions
The conjugated system of this compound makes it a potential candidate for cycloaddition reactions, where the thiocarbonyl group can act as a dienophile or part of a diene system. Theoretical studies on related 2H-pyran-2-thiones have shown that they can readily participate in [4+2] cycloaddition reactions with strained alkynes.[3][4] It is predicted that the reactivity in these cycloadditions is influenced by the aromaticity of the pyran ring, with less aromatic systems being more reactive.[4]
A solution of this compound (1 mmol) and a suitable dienophile (1.2 mmol) in a high-boiling solvent such as toluene or xylene (10 mL) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Nucleophilic Addition to the Thiocarbonyl Carbon
The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of ketones, though the larger size and greater polarizability of sulfur compared to oxygen can influence the reaction rates and equilibria. Strong nucleophiles such as Grignard reagents and organolithium compounds are expected to add to the C=S bond, forming a tertiary thiol upon workup.
To a solution of this compound (1 mmol) in anhydrous diethyl ether (10 mL) at 0 °C under an inert atmosphere, a solution of the Grignard reagent (1.2 mmol) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.
Electrophilic Attack on the Sulfur Atom
The lone pairs of electrons on the sulfur atom make it a target for electrophiles. Alkylation of the sulfur atom with alkyl halides would lead to the formation of a sulfonium salt. The sulfur atom in related thiopyran systems can be oxidized to the corresponding sulfoxide and sulfone.[5]
To a solution of this compound (1 mmol) in a suitable solvent such as dichloromethane or methanol at 0 °C, a solution of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[5]
Biological Significance and Drug Development Potential
Pyran and thiopyran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The reactivity of the thiocarbonyl group in this compound provides a handle for the synthesis of diverse libraries of compounds for biological screening. For instance, the sulfur atom can act as a hydrogen bond acceptor or a coordination site for metal ions in biological systems. The ability to easily modify the thiocarbonyl group allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Conclusion
The thiocarbonyl group in this compound is a key functional group that imparts a rich and diverse reactivity to the molecule. Its ability to participate in cycloaddition reactions, nucleophilic additions, and electrophilic attacks makes it an attractive starting material for the synthesis of novel heterocyclic compounds. For professionals in drug development, the strategic modification of this group offers a promising avenue for the generation of new therapeutic agents. Further exploration of the reaction scope and the biological activities of the resulting derivatives is warranted to fully exploit the potential of this versatile scaffold.
References
- 1. chemeo.com [chemeo.com]
- 2. 2,6-Dimethyl-4-thiopyrone [webbook.nist.gov]
- 3. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cajmns.casjournal.org [cajmns.casjournal.org]
- 7. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 2,6-Dimethylpyran-4-thione: A Data Gap Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the available toxicological information for the compound 2,6-Dimethylpyran-4-thione (CAS No. 1004-37-1). Following a comprehensive review of scientific literature and safety data, it is clear that there is a significant lack of specific toxicological data for this molecule. This report summarizes the currently available information and highlights the critical data gaps that prevent a full toxicological assessment.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is foundational for any experimental design involving this compound.
| Property | Value | Reference |
| CAS Number | 1004-37-1 | [1][2] |
| Molecular Formula | C7H8OS | [1][2][3] |
| Molecular Weight | 140.2 g/mol | [1][2][3] |
| Appearance | White to beige crystalline powder or crystals | [4] |
| Melting Point | 145 °C | [1] |
| Boiling Point | 177.4 °C at 760 mmHg | [1] |
| Flash Point | 61.1 °C | [1] |
| Density | 1.13 g/cm³ | [1] |
| Water Solubility | Log10 of Water solubility in mol/l: -7.01 (Crippen Method) | [2] |
| Octanol/Water Partition Coefficient (logP) | 2.626 (Crippen Method) | [2] |
| SMILES | CC1=CC(=S)C=C(O1)C | |
| InChIKey | RZGQBLWMLLDDKL-UHFFFAOYSA-N | [2] |
Toxicological Data: A Notable Absence
A thorough search of toxicological databases and scientific literature reveals a significant lack of specific studies on the toxicological profile of this compound. Safety Data Sheets (SDS) for the closely related compound 2,6-Dimethyl-4H-thiopyran-4-thione explicitly state that "no data is available" for key toxicological endpoints[5]. This includes:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin corrosion/irritation
-
Serious eye damage/irritation
-
Respiratory or skin sensitization
-
Germ cell mutagenicity
-
Carcinogenicity
-
Reproductive toxicity
-
Specific target organ toxicity (single and repeated exposure)
This absence of data precludes the creation of a detailed toxicological profile and the quantitative data tables requested.
Information on Related Compounds
While direct data is unavailable for this compound, some limited information exists for structurally related compounds, which may provide some preliminary insights but should be interpreted with caution.
One study on 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides, which share a similar core structure, found that these derivatives were less toxic to mammalian cells (human fibroblasts hMRC-5) compared to their parent diarylideneacetone compounds.[6] This suggests that the thiopyranone core, in this specific context, might be associated with reduced cytotoxicity. However, this does not provide any quantitative toxicological data for this compound itself.
The structurally similar oxygen analog, 2,6-Dimethyl-4H-pyran-4-one (CAS 1004-36-0), has been classified as "Harmful if swallowed" under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[7] It is important to note that the substitution of the oxygen atom with a sulfur atom can significantly alter the biological and toxicological properties of a molecule, and therefore, direct extrapolation of toxicity is not advisable.
Rationale for Future Toxicological Studies
Given the lack of data, a comprehensive toxicological evaluation of this compound is warranted, particularly if its use in research or industry is anticipated to increase. A standard battery of toxicological tests would be necessary to characterize its potential hazards. A suggested workflow for such an evaluation is presented below.
Caption: Proposed workflow for the toxicological evaluation of this compound.
Conclusion
There is a critical lack of publicly available toxicological data for this compound. While information on related compounds can offer some very preliminary context, it is insufficient for a reliable safety assessment. Therefore, it is strongly recommended that comprehensive toxicological studies, following established guidelines, be conducted to determine the potential hazards of this compound before any significant human or environmental exposure occurs. Without such data, a precautionary approach should be adopted when handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemeo.com [chemeo.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. echemi.com [echemi.com]
- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethyl-4-pyranone | C7H8O2 | CID 13862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Utility of 2,6-Dimethylpyran-4-thione: A Versatile Building Block in Organic Chemistry
For Immediate Release
[City, State] – [Date] – 2,6-Dimethylpyran-4-thione, a sulfur-containing heterocyclic compound, is emerging as a versatile reagent in organic synthesis. Its unique structural features, including a reactive thiocarbonyl group and a diene system within the pyran ring, offer a range of possibilities for the construction of complex molecular architectures. These application notes provide an overview of its synthesis, key reactions, and detailed protocols for its use, aimed at researchers and professionals in drug development and materials science.
Introduction
This compound, also known as 2,6-dimethyl-4H-pyran-4-thione, is the thione analogue of the more common 2,6-dimethyl-4H-pyran-4-one. The presence of the sulfur atom in place of oxygen in the carbonyl group significantly alters the reactivity of the molecule, making it a valuable precursor for various heterocyclic systems. While detailed studies on this specific compound are not abundant, its reactivity can be inferred from the well-established chemistry of thioketones and related pyran-thiones.
Synthesis of this compound
The most common route to this compound involves the thionation of its oxygen analogue, 2,6-dimethyl-4H-pyran-4-one, which is commercially available or can be synthesized from dehydroacetic acid. Lawesson's reagent is a widely used and effective thionating agent for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dimethyl-4H-pyran-4-one
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyl-4H-pyran-4-one (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Applications in Organic Synthesis
The reactivity of this compound allows for its application in several areas of organic synthesis, including the formation of new heterocyclic rings and as a ligand in catalysis.
Synthesis of Substituted Thiophenes
Analogous to the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound is treated with a sulfur source, this compound can be envisioned as a precursor to thiophene derivatives.[1] Although this specific transformation for the title compound is not explicitly documented, the general principle of ring transformation of pyranones to other heterocycles is well-established.
Cycloaddition Reactions
The diene system within the pyran ring and the dienophilic thiocarbonyl group make this compound a potential candidate for various cycloaddition reactions. Theoretical and experimental studies on related 2H-pyran-2-thiones have shown their reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkynes.[2][3] This suggests that this compound could react with suitable dienophiles or dienes to form complex bicyclic or spirocyclic systems.
Table 1: Potential Cycloaddition Reactions of this compound
| Reaction Type | Dienophile/Diene | Expected Product |
| [4+2] Cycloaddition | Electron-deficient Alkenes/Alkynes | Bicyclic Thiapyrans |
| [2+3] Cycloaddition | Azides, Nitrones | Spirocyclic Thiazoles/Thiadiazoles |
Synthesis of Nitrogen-Containing Heterocycles
The thiocarbonyl group can be a reactive handle for the introduction of nitrogen atoms to form various nitrogen-containing heterocycles. For instance, reaction with hydrazines could lead to the formation of pyrazole-type structures, and reaction with hydroxylamine could yield isoxazoles, following a ring-opening and re-cyclization pathway.
Ligand in Coordination Chemistry and Catalysis
2,6-Dimethyl-4H-pyran-4-thione can act as a ligand, coordinating to metal ions through its sulfur atom. These coordination complexes may find applications in catalysis, for example, in oxidation reactions.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
2,6-Dimethylpyran-4-thione: A Versatile Scaffold for Heterocyclic Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylpyran-4-thione is a reactive and versatile heterocyclic building block with significant potential in the synthesis of a wide array of novel heterocyclic compounds. Its unique structural features, including the reactive thiocarbonyl group and the pyran ring, allow for diverse chemical transformations. These transformations include nucleophilic substitution at the thiocarbonyl carbon, cycloaddition reactions, and ring transformation reactions, leading to the formation of various substituted pyridines, thiopyrans, and other complex heterocyclic systems. Many of these synthesized compounds exhibit promising biological activities, making this compound a valuable starting material for drug discovery and development programs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The pyran and thiopyran ring systems, in particular, are privileged structures found in numerous biologically active molecules. This compound, a sulfur analog of 2,6-dimethyl-γ-pyrone, offers a unique entry point for the synthesis of diverse heterocyclic libraries. The presence of the electron-rich sulfur atom in the thiocarbonyl group enhances the reactivity of the molecule towards various reagents, enabling transformations that are not as readily achieved with its oxygen counterpart.
This document outlines key synthetic applications of this compound, focusing on its conversion to pyridinethiones and its use in cycloaddition reactions. Detailed experimental protocols are provided to guide researchers in the practical application of this versatile building block.
Synthesis of 2,6-Dimethylpyridin-4-thione
A fundamental application of this compound is its conversion to the corresponding 2,6-dimethylpyridin-4-thione. This transformation is typically achieved through a ring transformation reaction with an ammonia source. The analogous reaction of 2,6-dimethyl-4H-pyran-4-one with ammonia to form 2,6-dimethyl-4H-pyridin-4-one is a well-established synthetic route.[1] A similar strategy can be employed for the thione derivative.
Reaction Scheme:
Caption: Conversion of this compound to 2,6-Dimethylpyridin-4-thione.
Experimental Protocol: Synthesis of 2,6-Dimethylpyridin-4-thione
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc) or aqueous ammonia (NH₃)
-
Ethanol or another suitable high-boiling solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add a source of ammonia, such as ammonium acetate (2-3 eq) or a concentrated aqueous solution of ammonia.
-
Heat the reaction mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2,6-dimethylpyridin-4-thione.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Ammonium Acetate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 8 hours |
| Expected Yield | 70 - 90% |
Cycloaddition Reactions
The thiocarbonyl group in this compound can participate as a dienophile in Diels-Alder reactions, providing access to various bicyclic thiopyran derivatives.[2] These reactions are valuable for rapidly increasing molecular complexity and constructing novel heterocyclic scaffolds. The reactivity in these cycloadditions can be influenced by the nature of the diene and the reaction conditions.
Reaction Scheme:
Caption: Diels-Alder reaction of this compound with a diene.
Experimental Protocol: [4+2] Cycloaddition with a Diene
Materials:
-
This compound
-
A suitable diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene)
-
A high-boiling point solvent (e.g., toluene, xylene)
-
Sealed reaction tube or a round-bottom flask with a reflux condenser
-
Heating source (oil bath or heating mantle)
-
Standard work-up and purification equipment
Procedure:
-
In a sealed reaction tube or a round-bottom flask, combine this compound (1.0 eq) and the diene (1.5 - 2.0 eq).
-
Add a high-boiling point solvent such as toluene or xylene.
-
Heat the reaction mixture to a temperature between 100-140 °C for 12-24 hours. The optimal temperature and time will depend on the reactivity of the diene.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 2,3-Dimethyl-1,3-butadiene |
| Solvent | Toluene |
| Reaction Temperature | 120 °C |
| Reaction Time | 18 hours |
| Expected Yield | 50 - 70% |
Applications in Drug Discovery and Medicinal Chemistry
The heterocyclic compounds derived from this compound, particularly pyridinethiones and thiopyrans, are of significant interest to the pharmaceutical industry due to their diverse biological activities.
-
Pyridinethione Derivatives: These compounds have been investigated for a range of therapeutic applications. Substituted pyridinethiones have shown potential as anticancer agents, with some derivatives exhibiting antiproliferative activity against various cancer cell lines.[3][4] They are also explored for their antimicrobial and anti-inflammatory properties.[5]
-
Thiopyran Derivatives: The thiopyran scaffold is present in a number of biologically active molecules.[6] Derivatives of thiopyran have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2] The ability to synthesize novel thiopyran structures through cycloaddition reactions with this compound opens up new avenues for the discovery of potent therapeutic agents.
Signaling Pathway Visualization (Hypothetical):
The following diagram illustrates a hypothetical mechanism by which a synthesized pyridinethione derivative might exert its anticancer effect by inhibiting a key signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a cell proliferation pathway by a pyridinethione derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this document provide a practical guide for the synthesis of pyridinethiones and thiopyran derivatives, which are important scaffolds in medicinal chemistry. The potential for these compounds to exhibit significant biological activity underscores the importance of this compound as a starting point for the development of new therapeutic agents. Further exploration of the reactivity of this compound is likely to uncover even more novel and useful synthetic transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
Application Notes and Protocols: 2,6-Dimethylpyran-4-thione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2,6-Dimethylpyran-4-thione and its analogs in medicinal chemistry, with a focus on its prospective role as an enzyme inhibitor. While direct research on this compound is limited, this document draws upon studies of structurally related 2,6-disubstituted thiopyran-4-ones to infer its potential biological activities and provides detailed protocols for relevant assays.
Potential Applications in Oncology: DNA-PK Inhibition
Derivatives of 4H-thiopyran-4-one have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[1] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it an attractive target for cancer therapy.
Quantitative Data: DNA-PK Inhibition by 2,6-Disubstituted Thiopyran-4-ones
The following table summarizes the in vitro inhibitory activity of various 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones against DNA-PK. While these compounds are not 2,6-dimethyl substituted, they provide valuable structure-activity relationship (SAR) insights. The data suggests that the thiopyran-4-one scaffold is a viable starting point for the design of potent DNA-PK inhibitors.
| Compound ID | 6-Aryl Substituent | 2-Substituent | IC50 (µM) for DNA-PK[1] |
| 1 | Phenyl | Morpholin-4-yl | >10 |
| 2 | 3-Nitrophenyl | Morpholin-4-yl | 1.3 |
| 3 | 4-Nitrophenyl | Morpholin-4-yl | 0.8 |
| 4 | 4-Naphthyl | Morpholin-4-yl | 0.4 |
| 5 | 4-Benzo[b]thienyl | Morpholin-4-yl | 0.2 |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the DNA-PK enzyme activity in vitro. Lower IC50 values indicate higher potency.
Signaling Pathway: DNA-PK in Double-Strand Break Repair
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.
Caption: DNA-PK's role in the NHEJ pathway and its inhibition.
Experimental Protocols
General Synthesis of 2,6-Disubstituted-4H-thiopyran-4-ones
Materials:
-
Appropriate α,β-unsaturated ketone precursor
-
Lawesson's reagent or Phosphorus Pentasulfide (P4S10)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 2,6-disubstituted-4H-pyran-4-one (1 equivalent) in an anhydrous solvent.
-
Thionation: Add Lawesson's reagent (0.5-1.0 equivalents) or P4S10 to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired 2,6-disubstituted-4H-thiopyran-4-one.
Workflow Diagram:
Caption: General workflow for the synthesis of thiopyran-4-ones.
In Vitro DNA-PK Inhibition Assay Protocol
This protocol outlines a general method for assessing the inhibitory activity of test compounds against DNA-PK, based on principles from similar kinase assays.
Materials:
-
Human DNA-PK enzyme (recombinant)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
Streptavidin-coated microplate
-
Europium-labeled anti-phosphoserine/threonine antibody
-
Wash buffer
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In the wells of a microplate, prepare the kinase reaction mixture containing kinase assay buffer, biotinylated peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the DNA-PK enzyme to each well to initiate the reaction.
-
ATP Addition: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phospho antibody and incubate.
-
Wash the plate again.
-
Add enhancement solution and read the time-resolved fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Antimicrobial and Anti-Kinetoplastidal Applications
While specific data for this compound is lacking, the broader class of thiopyran derivatives has shown promise in these areas. For instance, 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides have demonstrated anti-kinetoplastidal properties against parasites like Trypanosoma and Leishmania.[2] This suggests that the thiopyran-4-one scaffold could be a valuable starting point for the development of novel antiparasitic agents. Further screening of this compound and its derivatives against a panel of microbes and parasites is warranted to explore this potential.
Disclaimer: The information provided in these application notes is for research purposes only. The biological activities and protocols are based on studies of structurally related compounds and should be adapted and validated for this compound. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dimethylpyran-4-thione Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,6-disubstituted pyran-4-thione and their isosteres, thiopyran-4-ones, as potent inhibitors of DNA-Dependent Protein Kinase (DNA-PK). This document includes detailed experimental protocols for their synthesis and enzymatic evaluation, along with a summary of their inhibitory activity and a visualization of the relevant biological pathway.
Introduction
DNA-Dependent Protein Kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] Inhibition of DNA-PK has emerged as a promising strategy in cancer therapy to potentiate the effects of radiation and DNA-damaging chemotherapeutic agents. The 2,6-disubstituted pyran-4-one and thiopyran-4-one scaffolds have been identified as promising core structures for the development of potent and selective DNA-PK inhibitors.[1][3] This document outlines the synthesis and evaluation of these compounds, providing researchers with the necessary information to explore their therapeutic potential.
Data Presentation: DNA-PK Inhibitory Activity
The inhibitory potential of a series of 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-one derivatives against DNA-PK has been evaluated. The half-maximal inhibitory concentration (IC50) values demonstrate that these compounds are potent inhibitors, with several exhibiting sub-micromolar activity.[1][3]
| Compound ID | 6-Aryl Substituent | IC50 (µM) vs. DNA-PK[1] |
| 1a | Phenyl | 0.8 |
| 1b | 4-Methylphenyl | 0.6 |
| 1c | 4-Methoxyphenyl | 0.9 |
| 1d | 4-Chlorophenyl | 0.5 |
| 1e | 4-Nitrophenyl | 1.2 |
| 1f | Naphth-2-yl | 0.2 |
| 1g | Benzo[b]thien-2-yl | 0.4 |
| NU7026 | (Reference Inhibitor) | 0.23 |
Experimental Protocols
A. Synthesis of 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-ones
The synthesis of the target thiopyran-4-one inhibitors is achieved through a multi-step process involving the initial formation of a 2,6-dichloro-4H-thiopyran-4-one intermediate, followed by a selective Suzuki cross-coupling and subsequent nucleophilic substitution.
1. Synthesis of 2,6-Dichloro-4H-thiopyran-4-one
-
Materials: Dehydroacetic acid, Thionyl chloride (SOCl₂), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
To a solution of dehydroacetic acid in dichloromethane, add a catalytic amount of pyridine.
-
Slowly add thionyl chloride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with ice-water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,6-dichloro-4H-thiopyran-4-one.
-
2. Suzuki Cross-Coupling for the Synthesis of 6-Aryl-2-chloro-4H-thiopyran-4-one
-
Materials: 2,6-Dichloro-4H-thiopyran-4-one, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Dioxane, Water.
-
Procedure:
-
In a reaction vessel, combine 2,6-dichloro-4H-thiopyran-4-one (1 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add a mixture of dioxane and water (4:1).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 6-aryl-2-chloro-4H-thiopyran-4-one intermediate.
-
3. Synthesis of 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-one
-
Materials: 6-Aryl-2-chloro-4H-thiopyran-4-one, Morpholine, Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the 6-aryl-2-chloro-4H-thiopyran-4-one intermediate in tetrahydrofuran.
-
Add triethylamine (1.5 equivalents) followed by morpholine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
-
B. In Vitro DNA-PK Kinase Activity Assay (ADP-Glo™ Protocol)
This protocol is adapted for the screening of small molecule inhibitors using the ADP-Glo™ Kinase Assay from Promega.[4][5][6]
-
Objective: To determine the IC50 value of a test compound against DNA-PK.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the kinase activity.
-
Materials:
-
Recombinant human DNA-PK enzyme (catalytic subunit and Ku70/80 heterodimer)
-
DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)
-
DNA-PK Activation Buffer (containing sheared calf thymus DNA)
-
ATP
-
DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Test compounds (serial dilutions)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the DNA-PK Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound dilution or vehicle (DMSO control).
-
2 µL of DNA-PK enzyme and DNA-PK peptide substrate/DNA activator mix in Kinase Buffer.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution in Kinase Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for DNA-PK.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
-
Visualizations
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
Caption: DNA-PK signaling in the NHEJ pathway and point of inhibition.
Experimental Workflow for DNA-PK Inhibitor Screening
Caption: Workflow for in vitro screening of DNA-PK inhibitors.
Logical Relationship in Synthesis Strategy
Caption: Logical flow of the multi-step synthesis.
References
- 1. promega.com [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
Application Notes and Protocols for the Synthesis of Thiopyran Derivatives from 2,6-Dimethylpyran-4-thione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed synthesis of 2,6-dimethyl-4H-thiopyran-4-thione from 2,6-dimethylpyran-4-thione. This transformation represents a ring-switching reaction where the oxygen heteroatom of the pyran ring is replaced by sulfur. Such a conversion is of significant interest in medicinal chemistry for the development of novel heterocyclic compounds with potential biological activity.
Introduction
Thiopyran derivatives are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The replacement of the oxygen atom in a pyran ring with a sulfur atom can significantly alter the compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. This protocol outlines a proposed method for the synthesis of 2,6-dimethyl-4H-thiopyran-4-thione, a key intermediate for the generation of a library of thiopyran derivatives. The proposed synthesis involves a ring-opening and subsequent ring-closing cascade initiated by a sulfur nucleophile.
Proposed Reaction Pathway
The conversion of this compound to 2,6-dimethyl-4H-thiopyran-4-thione is proposed to proceed via a nucleophilic attack of a sulfide ion on the pyran-4-thione ring. This attack likely occurs at the C2 or C6 position, leading to the opening of the pyran ring. The resulting intermediate can then undergo an intramolecular cyclization through the nucleophilic attack of the newly introduced sulfur atom onto the enethiolate, followed by the elimination of a hydroxide ion to form the more stable thiopyran ring.
Caption: Proposed reaction pathway for the synthesis of 2,6-dimethyl-4H-thiopyran-4-thione.
Experimental Protocol
This protocol describes a laboratory-scale procedure for the synthesis of 2,6-dimethyl-4H-thiopyran-4-thione.
Materials and Equipment:
-
This compound
-
Anhydrous Sodium Sulfide (Na₂S)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.40 g, 10 mmol).
-
Addition of Reagents: Add anhydrous sodium sulfide (1.56 g, 20 mmol) to the flask.
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is expected to be complete within 12-24 hours.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount (g) |
| This compound | C₇H₈OS | 140.20 | 10 | 1.40 |
| Sodium Sulfide | Na₂S | 78.04 | 20 | 1.56 |
| 2,6-Dimethyl-4H-thiopyran-4-thione | C₇H₈S₂ | 156.27 | - | (Theoretical Yield: 1.56 g) |
Table 2: Expected Spectroscopic Data for 2,6-Dimethyl-4H-thiopyran-4-thione
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.2-2.4 (s, 6H, 2 x CH₃), ~6.5-6.7 (s, 2H, vinyl H) |
| ¹³C NMR | δ (ppm): ~20 (CH₃), ~125 (vinyl CH), ~150 (vinyl C-CH₃), ~200 (C=S) |
| Mass Spec | m/z: 156 [M]⁺ |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 2,6-dimethyl-4H-thiopyran-4-thione.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium sulfide is corrosive and hygroscopic. Handle it with care in a dry environment.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Diethyl ether is highly flammable. Keep it away from ignition sources.
Disclaimer: This protocol is a proposed method based on established principles of organic synthesis. Researchers should perform a thorough literature search and risk assessment before attempting this reaction. The reaction conditions may require optimization to achieve the desired yield and purity.
Application Notes and Protocols: 2,6-Dimethylpyran-4-thione in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2,6-Dimethylpyran-4-thione in materials science, based on its chemical properties and the known applications of its structural analogs. The content is intended to serve as a foundation for further research and development in this area.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experiments and understanding the behavior of the compound in various material systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₈OS | [1][2] |
| Molecular Weight | 140.20 g/mol | [1][2] |
| CAS Number | 1004-37-1 | [1] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water. Soluble in solvents like acetone, NMP, DMSO, THF, and chloroform.[1] | [1] |
| Octanol/Water Partition Coefficient (logP) | 2.626 | [3] |
Synthesis Protocols
The synthesis of this compound is typically achieved through the thionation of its corresponding oxygen analog, 2,6-Dimethyl-4H-pyran-4-one.
Protocol 1: Synthesis of 2,6-Dimethyl-4H-pyran-4-one (Precursor)
A common method for the synthesis of the precursor, 2,6-Dimethyl-4H-pyran-4-one, involves the cyclization of dehydroacetic acid.
Materials:
-
Dehydroacetic acid
-
Concentrated sulfuric acid
-
Water
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separating funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve dehydroacetic acid in concentrated sulfuric acid.
-
Heat the mixture under reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-Dimethyl-4H-pyran-4-one.
Protocol 2: Synthesis of this compound
The conversion of the pyrone to the thiopyrone is effectively carried out using Lawesson's reagent.
Materials:
-
2,6-Dimethyl-4H-pyran-4-one
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of 2,6-Dimethyl-4H-pyran-4-one in anhydrous toluene in a round-bottom flask, add Lawesson's reagent (0.5 equivalents).
-
Flush the flask with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to obtain pure this compound.
Potential Applications in Materials Science
While direct applications of this compound in materials science are not extensively documented, its structure suggests several promising areas for investigation.
Nonlinear Optical (NLO) Materials
Application Note: The π-conjugated system of the thiopyrone ring, coupled with the presence of a sulfur atom which can enhance polarizability, makes this compound a candidate for investigation as a nonlinear optical (NLO) material. Its oxygen analog has been used as a precursor for NLO chromophores.[4] The thione derivative could exhibit a significant third-order NLO response, making it potentially useful for applications in optical limiting and all-optical switching.
Experimental Protocol: Thin Film Preparation and Z-scan Measurement
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., chloroform, THF) at various concentrations.
-
Thin Film Deposition: Deposit thin films of the material onto clean glass substrates using a spin-coating technique. Control the film thickness by adjusting the solution concentration and spin speed.
-
Z-scan Measurement:
-
Utilize a Z-scan setup with a low-power continuous-wave laser (e.g., He-Ne laser at 632.8 nm).
-
Mount the thin film on a translation stage that moves along the axis of the focused laser beam (the z-axis).
-
Measure the transmitted intensity through the sample with and without an aperture in the far-field to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), respectively.
-
The third-order nonlinear optical susceptibility (χ⁽³⁾) can be calculated from these parameters.
-
Caption: Workflow for NLO property characterization.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Application Note: this compound is a ligand capable of binding to metal ions to form coordination complexes.[1] The presence of both oxygen and sulfur donor atoms makes it a versatile building block for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). These materials could have interesting magnetic, catalytic, or porous properties.
Experimental Protocol: Solvothermal Synthesis of a Coordination Polymer
-
Reactant Preparation: In a small glass vial, dissolve this compound and a selected metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent or solvent mixture (e.g., DMF, ethanol).
-
Assembly: Seal the vial and place it in a programmable oven.
-
Solvothermal Reaction: Heat the mixture to a specific temperature (e.g., 80-120 °C) for a period of 24-72 hours.
-
Crystal Growth: Allow the oven to cool slowly to room temperature to promote the growth of single crystals.
-
Isolation and Characterization: Isolate the crystalline product by filtration, wash with the mother liquor, and dry. Characterize the resulting coordination polymer using single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.
Caption: Solvothermal synthesis of coordination polymers.
Sulfur-Containing Polymers
Application Note: The pyran ring can be incorporated into polymer backbones to enhance solubility and thermal properties. The presence of a thione group in this compound offers a reactive site for polymerization or modification, leading to the synthesis of novel sulfur-containing polymers. These polymers may exhibit interesting refractive index properties or serve as precursors for conductive materials upon doping.
Experimental Protocol: Synthesis of a Poly(thiopyran)
-
Monomer Preparation: Chemically modify this compound to introduce polymerizable functional groups (e.g., vinyl or ethynyl groups) at the 2- and 6-positions.
-
Polymerization:
-
Dissolve the functionalized monomer in an appropriate anhydrous solvent under an inert atmosphere.
-
Add a suitable initiator or catalyst (e.g., AIBN for radical polymerization, a transition metal catalyst for cross-coupling polymerization).
-
Heat the reaction mixture at a specific temperature for a defined period to achieve polymerization.
-
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum.
-
Characterization: Characterize the polymer's molecular weight (by gel permeation chromatography), thermal stability (by thermogravimetric analysis), and other relevant properties.
References
Application Notes and Protocols: 2,6-Dimethylpyran-4-thione in Optical Materials Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and optical characterization of 2,6-Dimethylpyran-4-thione and its derivatives for applications in the development of advanced optical materials. The protocols outlined below are intended to serve as a guide for the preparation and evaluation of these compounds, with a focus on their nonlinear optical (NLO) properties.
Introduction
Pyrans and their derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of materials science due to their unique electronic and optical properties. Among these, this compound, a sulfur-containing analogue of 2,6-dimethyl-4-pyrone, presents a promising scaffold for the design of novel chromophores with enhanced third-order NLO characteristics. The presence of the electron-donating pyran oxygen and the electron-withdrawing thiocarbonyl group can lead to significant intramolecular charge transfer, a key factor for high NLO response. These materials have potential applications in optical limiting, all-optical switching, and other photonic devices.
Data Presentation
Table 1: Nonlinear Optical Properties of 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile Derivatives
| Compound | Solvent | Wavelength (nm) | Nonlinear Absorption Coefficient (β) (cm/GW) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) |
| M4 (Anthracene derivative) | CHCl₃ | 520 | - | -1.5 x 10⁻¹³ | 1.2 x 10⁻¹¹ |
| M5 (Pyrene derivative) | CHCl₃ | 520 | - | -2.1 x 10⁻¹³ | 1.7 x 10⁻¹¹ |
Note: The data presented is for derivatives of 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile, where an additional donor group (anthracene or pyrene) is attached. These values serve as an indication of the potential NLO response of chromophores based on the 2,6-dimethylpyran scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-step process involving the synthesis of the precursor 2,6-dimethyl-4H-pyran-4-one, followed by its thionation.
Step 1: Synthesis of 2,6-Dimethyl-4H-pyran-4-one
This procedure is adapted from a patented method for the high-purity synthesis of 2,6-dimethyl-γ-pyrone from dehydroacetic acid.
Materials:
-
Dehydroacetic acid
-
Concentrated hydrochloric acid (37.5%)
-
Benzene
-
Anhydrous sodium sulfate or similar inorganic salt
-
Chloroform
-
Solid desiccant (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine dehydroacetic acid and concentrated hydrochloric acid.
-
Heat the mixture in an oil bath at 90°C with stirring for 6 hours.
-
After cooling, transfer the reaction mixture to a distillation apparatus and distill under reduced pressure until the solution is evaporated to dryness.
-
Dissolve the residue in water and wash with cold benzene to remove impurities.
-
Separate the aqueous layer and add an inorganic salt such as sodium chloride until the solution is saturated. Adjust the pH of the solution to 7-12 with a suitable base.
-
Extract the saturated aqueous solution with chloroform.
-
Separate the lower organic layer and dry it over a solid desiccant.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude 2,6-dimethyl-γ-pyrone.
-
Purify the crude product by sublimation to yield high-purity 2,6-dimethyl-γ-pyrone.
Step 2: Thionation of 2,6-Dimethyl-4H-pyran-4-one to this compound
This is a general procedure for the thionation of a ketone using Lawesson's reagent.
Materials:
-
2,6-Dimethyl-4H-pyran-4-one (from Step 1)
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene or other suitable anhydrous solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,6-dimethyl-4H-pyran-4-one in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Protocol 2: Characterization of Nonlinear Optical Properties using the Z-Scan Technique
The Z-scan technique is a widely used method to determine the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of a material.
Materials and Equipment:
-
Solution of this compound in a suitable solvent (e.g., chloroform or DMSO) of known concentration.
-
Quartz cuvette with a known path length (typically 1-2 mm).
-
High-power laser source (e.g., a Q-switched Nd:YAG laser operating at 532 nm).
-
Focusing lens.
-
Motorized translation stage.
-
Beam splitter.
-
Two photodetectors.
-
Aperture.
-
Data acquisition system.
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a specific concentration in a transparent solvent. The concentration should be adjusted to have a linear transmittance of around 70-80% at the laser wavelength.
-
Experimental Setup:
-
The laser beam is focused by a lens.
-
The sample cuvette is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.
-
After passing through the sample, the beam is split into two parts by a beam splitter.
-
One part of the beam (the transmitted beam) is directed to a photodetector without any aperture (open-aperture configuration) to measure the nonlinear absorption.
-
The other part of the beam passes through a finite aperture placed in the far-field and is then collected by a second photodetector (closed-aperture configuration) to measure the nonlinear refraction.
-
-
Data Acquisition:
-
Record the transmitted intensity through both the open and closed apertures as the sample is translated along the z-axis.
-
The open-aperture measurement will show a valley for two-photon absorption or a peak for saturable absorption at the focal point.
-
The closed-aperture measurement will exhibit a pre-focal peak followed by a post-focal valley for a negative nonlinear refractive index (self-defocusing) or the opposite for a positive nonlinear refractive index (self-focusing).
-
-
Data Analysis:
-
The nonlinear absorption coefficient (β) is determined by fitting the open-aperture Z-scan data to the appropriate theoretical model.
-
The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. The resulting curve is then fitted to the theoretical model to determine the nonlinear refractive index (n₂).
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the obtained values of n₂ and β.
-
Analytical methods for the detection and quantification of 2,6-Dimethylpyran-4-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyran-4-thione is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Accurate and robust analytical methods are essential for its detection, quantification, and quality control in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to the limited availability of specific published analytical methods for this compound, the following protocols are based on established methodologies for structurally similar compounds, such as thiopyrones and other heterocyclic ketones. These methods are presented as robust starting points for method development and validation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.[2][3][4]
| Property | Value |
| CAS Number | 1004-37-1[3] |
| Molecular Formula | C₇H₈OS[3] |
| Molecular Weight | 140.20 g/mol [3] |
| Melting Point | 145 °C (in water)[4] |
| Boiling Point | 177.4 °C at 760 mmHg[4] |
| LogP | 2.626[3] |
| Solubility | Soluble in solvents like acetone, DMSO, THF, and chloroform. |
Application Note 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method provides a straightforward and reliable approach for the quantification of this compound in solution. The methodology is adapted from standard protocols for the analysis of small organic molecules.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (60:40, v/v), filtered and degassed.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Based on the UV absorption of similar thiopyrone structures, a wavelength between 280 nm and 350 nm is recommended. The optimal wavelength should be determined by scanning the UV spectrum of a standard solution.
3. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
4. Calibration and Quantification:
-
Inject the working standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample and determine the concentration of this compound from the calibration curve.
Hypothetical Performance Data
The following table summarizes the expected performance characteristics of this HPLC-UV method, based on typical validation results for similar analytes.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Accuracy (%) | 98.0 - 102.0 |
| Precision (RSD %) | < 2.0 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Application Note 2: Identification and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. This method is particularly useful for the identification of the compound in complex mixtures and for trace-level quantification.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
2. Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode:
-
Full Scan: m/z 40-300 for qualitative analysis.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., the molecular ion at m/z 140 and major fragment ions).
-
3. Sample Preparation:
-
For liquid samples, dilute with a suitable volatile solvent to fall within the calibration range.
-
For solid samples or complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte. The final extract should be dissolved in a volatile solvent.
4. Calibration and Quantification:
-
Inject the working standards to generate a calibration curve based on the peak area of a selected ion.
-
Inject the prepared sample and quantify this compound using the calibration curve. The identity of the compound should be confirmed by comparing its retention time and mass spectrum to that of a standard.
Hypothetical Performance Data
The following table presents the anticipated performance characteristics for the GC-MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Accuracy (%) | 97.0 - 103.0 |
| Precision (RSD %) | < 3.0 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Workflow Diagram
Caption: Workflow for the analysis of this compound by GC-MS.
Logical Relationship Diagram: Method Selection
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the study.
Caption: Decision tree for selecting an analytical method for this compound.
References
Application Notes: High-Throughput Screening of 2,6-Dimethylpyran-4-thione for Kinase Inhibition
Introduction
The pyran-4-one and thiopyran-4-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Research has identified 2,6-disubstituted thiopyran-4-ones as potent inhibitors of DNA-Dependent Protein Kinase (DNA-PK), a critical enzyme in the DNA damage response pathway.[1] DNA-PK plays a key role in the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to radiation and chemotherapy. This makes DNA-PK an attractive target for the development of novel anticancer agents.
Given the structural similarity and the precedent set by related compounds, 2,6-Dimethylpyran-4-thione represents a promising candidate for screening against DNA-PK and other related kinases. This document outlines a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize the inhibitory activity of this compound using a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is a widely used technology for studying kinase activity due to its high sensitivity, low background, and homogeneous format, making it ideal for HTS.[2][3]
Target Pathway: DNA-PK Signaling
DNA-PK is a serine/threonine protein kinase that is rapidly activated in response to DNA double-strand breaks (DSBs). Upon activation, it phosphorylates a variety of downstream targets, including itself, to initiate the non-homologous end joining (NHEJ) repair pathway. Inhibiting DNA-PK can disrupt this critical repair process.
Caption: Simplified DNA-PK signaling pathway in DNA repair.
High-Throughput Screening Protocol: DNA-PK TR-FRET Assay
This protocol describes a biochemical assay in a 384-well format designed to identify inhibitors of DNA-PK.
1. Assay Principle
The assay quantifies DNA-PK activity by measuring the phosphorylation of a biotinylated peptide substrate. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the TR-FRET donor, and a Streptavidin-conjugated acceptor fluorophore (e.g., XL665) binds to the biotinylated substrate, serving as the acceptor. When the substrate is phosphorylated by DNA-PK, the Eu-labeled antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the Europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the TR-FRET signal is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity. Inhibitors will decrease the rate of phosphorylation, leading to a reduced TR-FRET signal.
2. Materials and Reagents
-
Enzyme: Recombinant human DNA-PK
-
Substrate: Biotinylated peptide substrate for DNA-PK
-
Compound: this compound (stock in 100% DMSO)
-
Positive Control: NU7026 or similar potent DNA-PK inhibitor
-
Negative Control: 100% DMSO
-
Assay Buffer: Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and activating DNA)
-
ATP Solution: ATP in assay buffer (concentration at or near Km)
-
Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody in detection buffer
-
Streptavidin-XL665 in detection buffer
-
-
Stop Solution: EDTA in detection buffer (to chelate Mg²⁺ and stop the reaction)
-
Plates: Low-volume 384-well black assay plates
3. Experimental Workflow
The HTS process follows a standardized workflow from initial screening to hit confirmation and validation.
Caption: High-throughput screening (HTS) experimental workflow.
4. Detailed Assay Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (including this compound), positive control (NU7026), and negative control (DMSO) into the wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of DNA-PK enzyme solution (diluted in assay buffer) to each well.
-
Pre-incubation: Gently mix the plate on a plate shaker and incubate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the ATP/Substrate solution (pre-mixed in assay buffer) to each well to start the kinase reaction. The final volume is now 10 µL.
-
Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of the Stop/Detection solution (containing EDTA, Eu-labeled antibody, and Streptavidin-XL665) to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for signal development.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Measure the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm) after a time delay (typically 50-100 µs) following excitation (e.g., 337 nm).
5. Data Analysis
-
TR-FRET Ratio Calculation: Calculate the emission ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_compound: Signal from wells with the test compound.
-
Ratio_max: Signal from negative control wells (DMSO, high activity).
-
Ratio_min: Signal from positive control wells (NU7026, full inhibition).
-
-
IC50 Determination: For dose-response experiments, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control (Z'-Factor): The quality and robustness of the assay should be validated by calculating the Z'-factor. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min|
-
µ = mean, σ = standard deviation of max and min controls.
-
Quantitative Data Summary
The following table presents hypothetical data from a screening campaign of this compound against DNA-PK, demonstrating the expected outcomes for a potential hit.
| Compound | Target | Assay Format | IC50 (µM) | Z'-Factor | S/B Ratio |
| This compound | DNA-PK | TR-FRET | 5.2 | 0.78 | 15 |
| NU7026 (Positive Control) | DNA-PK | TR-FRET | 0.23 | 0.78 | 15 |
| DMSO (Negative Control) | DNA-PK | TR-FRET | >100 | 0.78 | 15 |
References
- 1. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethylpyran-4-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethylpyran-4-thione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 2,6-Dimethyl-4H-pyran-4-one. This can be achieved through various methods, starting from materials like dehydroacetic acid, isopropylene acetate, or chelidonic acid.[1] The second and final step is the thionation of the pyranone, where the carbonyl group (C=O) at the 4-position is converted to a thiocarbonyl group (C=S) using a thionating agent.
Q2: What are the common starting materials for the synthesis of the 2,6-Dimethyl-4H-pyran-4-one precursor?
Common starting materials for the synthesis of 2,6-Dimethyl-4H-pyran-4-one include:
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Dehydroacetic acid: This can be converted to the desired pyrone through a reaction with concentrated hydrochloric acid.
-
Isopropylene acetate: Reaction with a Lewis acid like aluminum chloride can yield the pyrone.[1]
-
4-Oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid): This can be decarboxylated to form the pyran-4-one.
Q3: What are the most common challenges encountered during the synthesis of this compound?
The primary challenges in the synthesis of this compound are:
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Low yields in the synthesis of the pyrone precursor: Depending on the chosen route, the synthesis of 2,6-Dimethyl-4H-pyran-4-one can suffer from low yields due to side reactions or incomplete conversion.
-
Difficult purification of the final thione product: The thionation step, especially when using Lawesson's reagent, can produce byproducts with polarities similar to the desired this compound, making chromatographic separation challenging.
-
Handling of thionating agents: Thionating reagents like Lawesson's reagent can be air and moisture sensitive, and the reactions can produce foul-smelling byproducts.
-
Incomplete thionation: The conversion of the carbonyl to the thiocarbonyl may not go to completion, resulting in a mixture of starting material and product.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of 2,6-Dimethyl-4H-pyran-4-one
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure the purity and reactivity of your starting materials and reagents. |
| Side reactions | The choice of solvent and temperature can significantly influence the reaction outcome. Refer to literature for optimal conditions for your chosen synthetic route. For instance, in the synthesis from isopropylene acetate, maintaining the recommended temperature is crucial to minimize side product formation.[1] |
| Degradation of product during workup | Ensure appropriate pH and temperature are maintained during the extraction and purification steps. Some pyrones can be sensitive to harsh acidic or basic conditions. |
Problem 2: Difficulty in Purifying this compound after Thionation
| Possible Cause | Suggested Solution |
| Co-elution of product with Lawesson's reagent byproducts | The phosphorus-containing byproducts from Lawesson's reagent can have similar polarity to the desired thione. An extensive aqueous work-up before chromatography is critical to remove a significant portion of these impurities. Washing the organic layer with saturated sodium bicarbonate solution can also be beneficial. |
| Streaking or poor separation on silica gel column | Try a different solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or dichloromethane) might improve separation. Alternatively, consider using a different stationary phase, such as alumina. |
| Oily product that is difficult to crystallize | If the product is an oil after chromatography, try trituration with a non-polar solvent like hexanes or pentane to induce crystallization. Seeding with a small crystal of the pure product, if available, can also initiate crystallization. |
Problem 3: Incomplete Thionation Reaction
| Possible Cause | Suggested Solution |
| Insufficient amount of thionating agent | While a stoichiometric amount of Lawesson's reagent is often recommended, an excess (e.g., 1.1 to 1.5 equivalents) may be necessary to drive the reaction to completion. |
| Low reaction temperature or short reaction time | Thionation reactions often require elevated temperatures. Refluxing in a solvent like toluene or THF is common. Monitor the reaction by TLC until the starting material is consumed. |
| Decomposition of Lawesson's reagent | Ensure that the Lawesson's reagent is of good quality and has been stored under anhydrous conditions. Moisture can deactivate the reagent. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethyl-4H-pyran-4-one from Dehydroacetic Acid
This protocol is adapted from a known procedure for the preparation of high-purity 2,6-dimethyl-γ-pyrone.
Materials:
-
Dehydroacetic acid
-
Concentrated hydrochloric acid (37%)
-
Sodium bicarbonate
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine dehydroacetic acid (1 equivalent) and concentrated hydrochloric acid.
-
Heat the mixture in an oil bath at 90-100 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2,6-Dimethyl-4H-pyran-4-one.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Thionation with Lawesson's Reagent
This is a general procedure for the thionation of a ketone and may require optimization for this specific substrate.
Materials:
-
2,6-Dimethyl-4H-pyran-4-one
-
Lawesson's reagent
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-Dimethyl-4H-pyran-4-one (1 equivalent) in anhydrous toluene or THF.
-
Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution. The exact stoichiometry may need to be optimized.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2,6-Dimethyl-4H-pyran-4-one
| Starting Material | Key Reagents | Typical Yield | Reference |
| Dehydroacetic Acid | Conc. HCl | High | [2] |
| Isopropylene Acetate | AlCl₃ | Moderate | [1] |
| Diester Precursor | 2N HCl, Acetic Acid | 87% | [1] |
Table 2: Typical Conditions for Thionation using Lawesson's Reagent
| Substrate Type | Solvent | Temperature | Reaction Time | Typical Yield |
| Ketones/Pyrones | Toluene or THF | Reflux | 2-24 h | 60-90% |
| Esters | Toluene or Xylene | Reflux | 12-48 h | 40-70% |
| Amides | THF | Room Temp to Reflux | 1-12 h | 70-95% |
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,6-Dimethylpyran-4-thione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dimethylpyran-4-thione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method is a two-step synthesis. The first step involves the synthesis of the precursor, 2,6-Dimethyl-4H-pyran-4-one. The second step is the thionation of this precursor, typically using Lawesson's Reagent, to yield the final product, this compound.
Q2: What are the key advantages of using Lawesson's Reagent for the thionation step?
A2: Lawesson's Reagent is favored over other thionating agents like phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions, shorter reaction times (especially with microwave assistance), and often higher yields.[1] It also has better solubility in organic solvents.[1]
Q3: What safety precautions should be taken when working with Lawesson's Reagent?
A3: Lawesson's Reagent is sensitive to moisture and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water. It is also harmful if inhaled, swallowed, or if it comes into contact with skin.[1] Always handle Lawesson's Reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q4: How can I monitor the progress of the thionation reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). The consumption of the starting material (2,6-Dimethyl-4H-pyran-4-one) and the appearance of a new, less polar spot corresponding to the product (this compound) will indicate the reaction's progression.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, divided into the two main synthetic steps.
Step 1: Synthesis of 2,6-Dimethyl-4H-pyran-4-one
Q: Why is the yield of 2,6-Dimethyl-4H-pyran-4-one low when synthesizing from dehydroacetic acid?
A: Low yields in this step can often be attributed to incomplete reaction or suboptimal workup conditions.
-
Insufficient Acid Concentration or Reaction Time: The conversion of dehydroacetic acid to 2,6-Dimethyl-4H-pyran-4-one requires adequate acid concentration and reaction time. A patented method with a high yield of 90% utilizes concentrated hydrochloric acid (20% to 37.5%) with reaction times ranging from 1 to 24 hours.[2]
-
Improper pH Adjustment during Workup: After the initial reaction, it is crucial to adjust the pH of the aqueous solution to 7-12 before extraction with an organic solvent like chloroform.[2] This ensures that the product is in its free base form and can be efficiently extracted.
-
Inefficient Extraction: 2,6-Dimethyl-4H-pyran-4-one has some water solubility. Saturating the aqueous layer with a salt, such as an alkali metal hydrochloride or sulfate, can decrease its solubility in the aqueous phase and improve extraction efficiency.[2]
Step 2: Thionation of 2,6-Dimethyl-4H-pyran-4-one
Q: My thionation reaction with Lawesson's Reagent is resulting in a low yield of this compound. What are the possible causes and solutions?
A: A low yield in the thionation step can be due to several factors related to the reagent, reaction conditions, or workup procedure.
-
Decomposition of Lawesson's Reagent: Lawesson's Reagent is sensitive to moisture. Ensure that the reagent is fresh and has been stored under anhydrous conditions. The reaction should be carried out in a dry solvent under an inert atmosphere (e.g., nitrogen or argon).
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Suboptimal Reaction Temperature and Time: While Lawesson's Reagent allows for milder conditions, sufficient thermal energy is required for the reaction to proceed to completion. For conventional heating, refluxing in a solvent like toluene is common.[1] Microwave-assisted synthesis can significantly reduce reaction times to as little as 10 minutes at 100°C.[1]
-
Formation of Byproducts: Over-running the reaction can lead to the formation of byproducts.[3] Monitor the reaction closely by TLC and quench it once the starting material is consumed.
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Difficult Purification: Phosphorus-containing byproducts from Lawesson's Reagent can complicate purification. A common technique to address this is to quench the reaction mixture with an excess of ethanol or ethylene glycol and reflux for a couple of hours.[1] This converts the phosphorus byproducts into more polar species that are easier to remove during extraction or chromatography.[1]
Data Presentation
Table 1: Comparison of Thionation Conditions
| Parameter | Conventional Heating | Microwave Irradiation |
| Solvent | Toluene, Xylene, Dichloromethane | Water, DMSO |
| Temperature | Reflux | 100°C |
| Reaction Time | 2-25 hours[3] | 10-45 minutes[1][3] |
| Reagent Equiv. | Often excess is used[3] | Stoichiometric amounts can be effective[4] |
| Yield | Good to high | Often higher yields[1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,6-Dimethyl-4H-pyran-4-one from Dehydroacetic Acid
This protocol is adapted from patent CN102702153A.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dehydroacetic acid (1 equivalent) and concentrated hydrochloric acid (20-37.5% mass fraction).
-
Heating: Heat the mixture in an oil bath at a temperature between 70°C and 100°C for 1 to 24 hours, with stirring.
-
Workup:
-
Cool the reaction mixture and remove the hydrochloric acid via distillation under reduced pressure until the residue is dry.
-
Dissolve the residue in water and wash with cold benzene to remove impurities.
-
Separate the aqueous layer and add an inorganic salt (e.g., NaCl or Na₂SO₄) until saturation.
-
Adjust the pH of the solution to 7-12 using a suitable base.
-
-
Extraction and Isolation:
-
Extract the aqueous solution with chloroform.
-
Collect the organic layer, dry it over a solid desiccant (e.g., anhydrous Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2,6-Dimethyl-4H-pyran-4-one can be further purified by sublimation to yield a high-purity product.[2]
Protocol 2: Thionation of 2,6-Dimethyl-4H-pyran-4-one using Lawesson's Reagent
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2,6-Dimethyl-4H-pyran-4-one (1 equivalent) in a dry solvent such as toluene.
-
Reagent Addition: Add Lawesson's Reagent (0.5 to 1.0 equivalent) to the solution.
-
Heating:
-
Conventional: Heat the mixture to reflux and monitor the reaction by TLC.
-
Microwave: Seal the reaction vial and heat to 100°C for 10 minutes in a microwave reactor.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture.
-
(Optional but recommended) Add an excess of ethanol or ethylene glycol and reflux for 2 hours to decompose phosphorus byproducts.[1]
-
Extract the product with a suitable organic solvent.
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Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
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Purify the crude this compound by column chromatography or recrystallization.[1]
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,6-Dimethylpyran-4-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethylpyran-4-thione.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and established synthetic route involves a two-step process. The first step is the synthesis of the precursor, 2,6-Dimethyl-4H-pyran-4-one, typically from dehydroacetic acid. The second step is the thionation of 2,6-Dimethyl-4H-pyran-4-one using a thionating agent, most commonly Lawesson's reagent, to yield the final product, this compound.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges are associated with the thionation step using Lawesson's reagent. These include:
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Side reactions: Formation of byproducts that can complicate the purification process.
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Purification: The removal of phosphorus-containing byproducts from Lawesson's reagent can be difficult due to their similar polarity to the desired product.[1]
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Reaction optimization: Achieving a high yield requires careful control of reaction conditions such as temperature and reaction time to minimize side reactions.
Q3: What are the main side reactions to be aware of during the thionation step with Lawesson's reagent?
A3: Besides the formation of phosphorus-containing byproducts, a key side reaction to consider is a heterocyclic atom exchange. In this reaction, the ring oxygen of the pyranone can be replaced by a sulfur atom from Lawesson's reagent, leading to the formation of a thiopyran-4-one derivative.[2] This is an unusual but documented reactivity pattern for some pyrones.[2]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[1][3] A crucial step before chromatography is a thorough aqueous work-up to remove the majority of the polar, phosphorus-containing byproducts from Lawesson's reagent.[1] Washing the crude product with a solvent like ethanol or ethylene glycol can also help to decompose and remove these impurities.
Q5: What is the expected yield for the synthesis of this compound?
A5: The overall yield can vary significantly depending on the efficiency of both the pyranone synthesis and the thionation step. The synthesis of the precursor, 2,6-Dimethyl-4H-pyran-4-one, from dehydroacetic acid has been reported with yields as high as 90%.[4] The thionation step yield is highly dependent on the reaction conditions and purification success. While specific yields for this exact transformation are not widely reported, thionations with Lawesson's reagent can range from moderate to good yields.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of this compound | Incomplete reaction of the precursor with Lawesson's reagent. | - Ensure the Lawesson's reagent is fresh and has been stored under anhydrous conditions.- Increase the reaction time or temperature, but monitor carefully for byproduct formation.- Consider using a solvent in which Lawesson's reagent is more soluble, such as anhydrous THF, which may allow for milder reaction conditions (e.g., room temperature).[1] |
| Degradation of the starting material or product. | - If heating, ensure the temperature does not exceed the stability of the starting material or product. While specific data is limited, prolonged heating at high temperatures should be avoided.- Analyze the crude reaction mixture by TLC or NMR to identify potential degradation products. | |
| Difficult purification / Presence of multiple spots on TLC | Incomplete removal of Lawesson's reagent byproducts. | - Perform a thorough aqueous work-up of the crude reaction mixture before column chromatography.[1]- Wash the crude product with ethanol or ethylene glycol to help decompose and dissolve the phosphorus-containing byproducts. |
| Formation of the heterocyclic atom exchange byproduct (thiopyran-4-one derivative). | - Use milder reaction conditions (lower temperature, shorter reaction time) to minimize this side reaction.[2]- Carefully select the solvent system for column chromatography to achieve separation of the desired product from this byproduct, which may have a similar polarity. | |
| Product appears impure by NMR despite chromatography | Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an additional purification step. |
| Reaction turns dark or forms a tar-like substance | Decomposition of starting material or product at elevated temperatures. | - Lower the reaction temperature. Consider running the reaction at room temperature in a suitable solvent like THF over a longer period.[1]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Step 1: Synthesis of 2,6-Dimethyl-4H-pyran-4-one from Dehydroacetic Acid
This protocol is based on a high-yield method described in the literature.[4]
Materials:
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Dehydroacetic acid
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Concentrated hydrochloric acid (37%)
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Sodium carbonate or sodium hydroxide solution
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Chloroform
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine dehydroacetic acid (1 equivalent) and concentrated hydrochloric acid (e.g., a 1:4 w/v ratio).
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Heat the mixture in an oil bath at a temperature between 80-100°C for 4-6 hours. The reaction progress can be monitored by TLC.
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After completion, cool the reaction mixture to room temperature.
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Carefully neutralize the mixture with a saturated sodium carbonate solution or a dilute sodium hydroxide solution to a pH of 7-8.
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Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude 2,6-Dimethyl-4H-pyran-4-one.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Reported Yield | up to 90% | [4] |
| Purity | >99% after purification |[4] |
Step 2: Synthesis of this compound via Thionation
This is a plausible protocol constructed from general procedures for thionation using Lawesson's reagent.[1][5]
Materials:
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2,6-Dimethyl-4H-pyran-4-one
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Lawesson's reagent
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Anhydrous toluene or THF
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate (or other suitable eluents)
Procedure:
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In a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,6-Dimethyl-4H-pyran-4-one (1 equivalent) in anhydrous toluene or THF.
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Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.
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Method A (Toluene): Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
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Method B (THF): Stir the reaction mixture at room temperature. The reaction may take longer (up to 24 hours) but proceeds under milder conditions.[1]
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
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Extract the mixture with ethyl acetate (3x).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the this compound.
Quantitative Data (Estimated):
| Parameter | Value | Notes |
|---|---|---|
| Molar Ratio (Pyrone:LR) | 1 : 0.5-0.6 | Using an excess of Lawesson's reagent is generally not necessary. |
| Reaction Time | 2-24 hours | Highly dependent on temperature and solvent. |
| Estimated Yield | 50-80% | This is an estimate based on similar thionation reactions and will depend on the optimization of reaction and purification conditions. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Synthesis and Side Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. A novel heterocyclic atom exchange reaction with Lawesson's reagent: a one-pot synthesis of dithiomaltol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents [patents.google.com]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2,6-Dimethylpyran-4-thione Derivatization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the derivatization of 2,6-Dimethylpyran-4-thione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for my research?
A1: Derivatization of this compound is often essential to enhance its properties for specific applications. This can include improving its volatility for gas chromatography (GC) analysis, increasing its solubility in a particular solvent system, enhancing its detectability in analytical assays, or modifying its biological activity for drug development studies.
Q2: What are the primary reactive sites on this compound for derivatization?
A2: The two primary reactive sites on this compound are the thiocarbonyl group (C=S) and potentially the ring oxygen under certain conditions. The sulfur atom of the thiocarbonyl is a soft nucleophile, making it susceptible to reaction with soft electrophiles. The carbon atom of the thiocarbonyl is electrophilic and can be attacked by nucleophiles.
Q3: What are some common classes of reagents used for the derivatization of thioketones like this compound?
A3: Common derivatizing agents for thioketones can be broadly categorized based on the targeted reactive site:
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For the sulfur atom (S-alkylation): Alkyl halides (e.g., methyl iodide, benzyl bromide) and Michael acceptors.
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For the thiocarbonyl carbon: Hydrazines (to form hydrazones), hydroxylamines (to form oximes), and organometallic reagents.
Q4: How does the choice of solvent affect the derivatization reaction?
A4: The solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like DMF and DMSO can accelerate reactions involving charged intermediates, while nonpolar solvents like toluene or dichloromethane may be suitable for other transformations. It is crucial to ensure that this compound and the chosen reagent are soluble in the selected solvent. The stability of the starting material and product in the solvent should also be considered.
Q5: My reaction is sluggish or not proceeding to completion. What should I do?
A5: Several factors could contribute to a slow reaction. Consider the following:
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Temperature: Gently heating the reaction mixture may increase the reaction rate. However, be cautious as excessive heat can lead to decomposition.
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Catalyst: Some reactions may require a catalyst. For S-alkylation, a non-nucleophilic base can be used to enhance the nucleophilicity of the sulfur atom. For reactions at the carbon, an acid or base catalyst might be necessary.
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Reagent Stoichiometry: Increasing the molar excess of the derivatizing agent can drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reagent Instability: The derivatizing agent may have degraded. 2. Reaction Conditions Not Optimal: Temperature, time, or solvent may not be suitable. 3. Substrate Instability: this compound may be degrading under the reaction conditions. | 1. Use a fresh batch of the derivatizing agent. 2. Systematically vary the reaction temperature and time. Screen a panel of solvents with different polarities. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Analyze the reaction mixture for decomposition products. |
| Formation of Multiple Products | 1. Side Reactions: The derivatizing agent may be reacting at other sites on the molecule. 2. Product Instability: The desired derivative may be unstable and undergoing further reactions. 3. Isomerization: Formation of geometric or structural isomers is possible. | 1. Use a more selective derivatizing agent. Modify the reaction conditions (e.g., lower temperature) to disfavor side reactions. 2. Analyze the product stability under the reaction and work-up conditions. Consider a milder work-up procedure. 3. Characterize all products to understand the reaction pathway. Adjust conditions to favor the formation of the desired isomer. |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. 2. Product is an Oil or Difficult to Crystallize: This complicates isolation of a pure solid. | 1. If the derivatization introduces a significant change in polarity, separation should be easier. If not, consider a different derivatization strategy. Employ advanced chromatographic techniques like preparative HPLC. 2. Try different solvents for crystallization. If the product remains an oil, purification by column chromatography is the primary method. |
| Inconsistent Results | 1. Atmospheric Moisture or Oxygen: Thioketones can be sensitive to air and moisture. 2. Variability in Reagent Quality: Purity of starting materials and reagents can affect the outcome. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. Use reagents from a reliable source and check their purity before use. |
Experimental Protocols
Note: The following protocols are illustrative examples and may require optimization for your specific experimental setup.
Protocol 1: S-Methylation of this compound
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Materials: this compound, Methyl Iodide (CH₃I), Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM).
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Procedure:
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Dissolve this compound (1 mmol) in 10 mL of DCM in a round-bottom flask.
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Add NaHCO₃ (1.5 mmol).
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Add methyl iodide (1.2 mmol) dropwise to the suspension.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the solid NaHCO₃.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
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Protocol 2: Formation of the Hydrazone Derivative
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Materials: this compound, Hydrazine monohydrate (N₂H₄·H₂O), Ethanol.
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Procedure:
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Dissolve this compound (1 mmol) in 15 mL of ethanol in a round-bottom flask.
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Add hydrazine monohydrate (1.5 mmol) to the solution.
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Add a catalytic amount of acetic acid (1-2 drops).
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Reflux the reaction mixture for 2-3 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
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Data Presentation
Table 1: Optimization of S-Methylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaHCO₃ | DCM | 25 | 6 | 75 | 92 |
| 2 | K₂CO₃ | DCM | 25 | 6 | 82 | 95 |
| 3 | K₂CO₃ | Acetonitrile | 25 | 4 | 88 | 96 |
| 4 | K₂CO₃ | Acetonitrile | 50 | 2 | 91 | 97 |
| 5 | None | Acetonitrile | 50 | 8 | <10 | - |
Table 2: Screening of Derivatizing Agents for the Thiocarbonyl Group
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Hydrazine monohydrate | Ethanol | 78 (reflux) | 3 | 95 |
| 2 | Hydroxylamine hydrochloride | Ethanol/Pyridine | 78 (reflux) | 5 | 85 |
| 3 | Semicarbazide hydrochloride | Ethanol/Sodium Acetate | 78 (reflux) | 6 | 88 |
Visualizations
Caption: A general experimental workflow for the derivatization of this compound.
Caption: A decision tree for troubleshooting low yield in derivatization reactions.
Stability issues of 2,6-Dimethylpyran-4-thione in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dimethylpyran-4-thione in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Compound appears to degrade rapidly in aqueous solutions.
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Possible Cause: this compound, like other thiopyrones, may be susceptible to hydrolysis, especially under acidic or basic conditions. The sulfur atom in the ring can also be prone to oxidation.
-
Troubleshooting Steps:
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pH Control: Ensure the pH of your aqueous solution is neutral (pH 7) and buffered. Avoid acidic or alkaline conditions unless experimentally required.
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Solvent Choice: If compatible with your experiment, consider using a co-solvent system to reduce the concentration of water. Solvents such as DMSO or ethanol can be used to prepare stock solutions which are then diluted into aqueous media immediately before use.
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Temperature: Store solutions at low temperatures (2-8 °C) and protect from light to minimize thermal and photodegradation. For long-term storage, consider storing at -20 °C or below.
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Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
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Issue 2: Inconsistent results in biological assays.
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Possible Cause: Degradation of the compound in the assay medium over the time course of the experiment can lead to variable results. Adsorption to plasticware can also be a factor.
-
Troubleshooting Steps:
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Stability in Media: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37 °C, 5% CO2). Use an analytical method like HPLC to quantify the compound at different time points.
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Fresh Preparations: Prepare fresh solutions of the compound immediately before each experiment.
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Control for Adsorption: Include control wells without cells or reagents to measure the loss of the compound due to adsorption to the plate. Using low-adsorption plasticware may be beneficial.
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Issue 3: Precipitation of the compound in solution.
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Possible Cause: this compound is only slightly soluble in water. Exceeding its solubility limit in aqueous buffers will cause it to precipitate.
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Troubleshooting Steps:
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Solubility Determination: Determine the approximate solubility of the compound in your specific buffer system before preparing high-concentration solutions.
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Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system.
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Sonication: Gentle sonication may help to dissolve the compound, but be cautious as it can also generate heat and potentially accelerate degradation.
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Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form and in solution?
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A1:
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Solid Form: Store the solid compound in a tightly sealed container at 2-8 °C, protected from light and moisture.
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In Solution: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol and store them at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.
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Q2: What solvents are recommended for dissolving this compound?
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A2: Based on general chemical principles for similar structures, solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol are good choices for preparing stock solutions. It is slightly soluble in water. Always test the solubility in a small volume of solvent before preparing a large batch.
Q3: How can I monitor the stability of this compound in my experimental solution?
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A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the compound and monitoring its degradation over time. A stability-indicating method should be developed that separates the parent compound from its potential degradation products.
Q4: What are the likely degradation pathways for this compound?
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A4: While specific data is limited, potential degradation pathways for thiopyrones include:
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Oxidation: The sulfur atom can be oxidized to form a sulfoxide or sulfone.[1]
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Hydrolysis: The pyran ring may be susceptible to cleavage under strong acidic or basic conditions.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.
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Q5: Are there any known incompatibilities with common lab reagents?
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A5: Avoid strong oxidizing agents, strong acids, and strong bases, as they are likely to promote the degradation of the compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.
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Preparation of Stock Solution:
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Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile).
-
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Forced Degradation Studies:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equal volume of 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize with an equal volume of 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw aliquots at various time points for analysis.
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Thermal Degradation: Place the stock solution in a temperature-controlled oven at a relevant temperature (e.g., 40°C or 60°C). Withdraw aliquots at specified time points.
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Photostability: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.
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Sample Analysis:
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Analyze all samples by a validated stability-indicating HPLC-UV method. The method should be able to separate the parent peak of this compound from any degradation product peaks.
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Quantify the amount of remaining this compound at each time point.
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Table 1: Example Data Table for Stability Assessment
| Stress Condition | Time (hours) | Concentration of this compound (µg/mL) | % Degradation |
| 0.1 M HCl at 60°C | 0 | 500 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH at 60°C | 0 | 500 | 0 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 3% H₂O₂ at RT | 0 | 500 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
References
Overcoming low reactivity of 2,6-Dimethylpyran-4-thione in specific reactions
Technical Support Center: 2,6-Dimethylpyran-4-thione
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
A1: this compound exhibits diverse reactivity. The thiocarbonyl (C=S) group makes it an excellent component in certain cycloaddition reactions, where it can be significantly more reactive than its oxygen analog, 2,6-dimethylpyran-4-one.[1] Specifically, it participates readily in inverse-electron-demand Diels-Alder reactions with strained alkynes.[1] However, in reactions like nucleophilic additions, its reactivity can be lower than that of the corresponding ketone due to the lower polarity of the C=S bond and the softer nature of the sulfur atom.
Q2: My this compound solution is unstable and appears to be degrading or polymerizing. Why is this happening and how can I prevent it?
A2: Unhindered alkyl thioketones can be unstable and may tend to form polymers or oligomers. This is a known characteristic of many thiocarbonyl compounds. To minimize degradation, it is recommended to use the compound fresh or store it under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures. When running reactions, using dilute solutions and maintaining controlled temperatures can also help suppress unwanted polymerization side reactions.
Q3: How does the reactivity of the C=S bond in this compound compare to the C=O bond in 2,6-Dimethylpyran-4-one?
A3: The C=S bond is longer, weaker, and less polarized than the C=O bond. This has several implications:
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Nucleophilic Addition: The carbon atom of the C=S bond is less electrophilic than in a C=O bond. Consequently, nucleophilic addition reactions can be slower. Furthermore, soft nucleophiles may preferentially attack the soft sulfur atom (thiophilic attack) instead of the carbon.
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Cycloadditions: Thiocarbonyls are often more reactive dienophiles in Diels-Alder reactions than their carbonyl counterparts. This is attributed to the higher energy of the π-orbitals of the C=S bond, which leads to better orbital overlap with the diene.
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Enolate Formation: The protons on the carbons adjacent to the thiocarbonyl (C3 and C5 positions) can be deprotonated to form a thioenolate, similar to enolate formation in ketones. However, the regioselectivity of subsequent reactions (e.g., alkylation at carbon vs. sulfur) can be a challenge.
Troubleshooting Guides by Reaction Type
Nucleophilic Addition Reactions
Issue: Low or no yield when reacting this compound with Grignard or organolithium reagents. The reaction is sluggish compared to the analogous pyranone.
Possible Causes & Solutions:
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Low Electrophilicity of Carbonyl Carbon: The thiocarbonyl carbon is less electron-deficient than a ketone's carbonyl carbon.
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Thiophilic Attack: The nucleophile may be attacking the sulfur atom instead of the carbon, leading to undesired side products.
Workflow for Overcoming Low Reactivity in Nucleophilic Addition
References
Technical Support Center: Crystallization of 2,6-Dimethylpyran-4-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethylpyran-4-thione. The information is designed to address common challenges encountered during the crystallization of this compound.
Troubleshooting Crystallization Issues
This section provides solutions to common problems that may arise during the crystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of this compound if available. - Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again. - Place the solution in an ice bath to further reduce the solubility. - If crystals still do not form, evaporate all the solvent and attempt the crystallization again with a different solvent or less solvent. |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too quickly. Impurities can also lower the melting point. | - Re-heat the solution until the oil redissolves. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop before moving it to an ice bath. - Ensure the starting material is of high purity. Consider a preliminary purification step like column chromatography.[1] |
| Crystallization happens too quickly, forming fine powder or needles. | The solution is too concentrated, or it is being cooled too rapidly. | - Rapid crystallization can trap impurities in the crystal lattice.[2] - Re-heat the solution to redissolve the solid. - Add a small amount of additional solvent to slightly decrease the saturation. - Allow the solution to cool more slowly to encourage the growth of larger, more pure crystals.[2] |
| The resulting crystals are discolored. | Impurities are present in the starting material or were introduced during the process. | - Consider a pre-purification step such as column chromatography on silica gel.[1] - Perform a hot filtration of the crystallization solution to remove any insoluble impurities. - If the colored impurity is soluble, a different crystallization solvent may be needed to leave the impurity in the mother liquor. |
| Low recovery of the crystallized product. | Too much solvent was used, or the crystals were filtered before crystallization was complete. The compound may be significantly soluble in the cold solvent. | - Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. - Minimize the amount of cold solvent used to wash the crystals during filtration. - The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant to its crystallization?
Understanding the physicochemical properties is crucial for designing a successful crystallization protocol.
| Property | Value | Source |
| CAS Number | 1004-37-1 | [3] |
| Molecular Formula | C₇H₈OS | [3] |
| Molecular Weight | 140.2 g/mol | [3] |
| Melting Point | 145 °C (recrystallized from water) | [4] |
| Appearance | White to beige crystalline powder or crystals | [5] |
| Solubility | Slightly soluble in water. Soluble in acetone, NMP, DMSO, THF, and chloroform.[5] |
Q2: What is a good starting solvent for the crystallization of this compound?
Based on its known solubility, a good starting point would be a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given its melting point of 145°C when recrystallized from water, water could be a suitable solvent, potentially in a mixture with a more soluble co-solvent like ethanol or acetone to achieve the desired solubility profile.[4] A mixed solvent system often provides the steep solubility curve ideal for crystallization.
Q3: How can I improve the purity of my this compound before crystallization?
If you are struggling with impurities affecting your crystallization, consider purifying the crude product first. For related thiopyran compounds, purification methods such as vacuum distillation or column chromatography using silica gel with a hexane/ethyl acetate eluent system have proven effective.[1]
Q4: My crystallization yields are consistently low. What can I do?
To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After cooling and crystal formation, you can further decrease the solubility by placing the flask in an ice bath before filtration. To recover more product, the filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined empirically.
-
Solvent Selection: Begin by testing the solubility of a small amount of your compound in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot. Based on available data, an ethanol/water or acetone/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol or acetone) dropwise while heating the mixture with gentle swirling until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate and then remove the flask from the heat.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. The rate of cooling will influence crystal size; slower cooling generally produces larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Caption: A flowchart for troubleshooting common crystallization problems.
Caption: A logical workflow for selecting a suitable crystallization solvent.
References
Technical Support Center: Scaling Up the Production of 2,6-Dimethylpyran-4-thione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 2,6-Dimethylpyran-4-thione. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
The most prevalent method is the thionation of 2,6-dimethyl-4H-pyran-4-one. This precursor is readily synthesized from dehydroacetic acid. The thionation is typically achieved using sulfurizing agents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up the production of this compound presents several challenges, including:
-
Reaction Control: Thionation reactions can be exothermic, requiring careful temperature management on a larger scale.
-
Reagent Handling: Thionating agents like Lawesson's Reagent and P₄S₁₀ are sensitive to moisture and can release toxic hydrogen sulfide (H₂S) gas. Handling large quantities requires stringent safety protocols.
-
Purification: Removing phosphorus-containing byproducts from the final product can be difficult, often necessitating chromatographic methods that are not ideal for large-scale production.
-
Yield Optimization: Achieving consistently high yields can be challenging due to potential side reactions and product degradation.
Q3: Are there alternatives to Lawesson's Reagent for the thionation step?
Yes, phosphorus pentasulfide (P₄S₁₀) is a common alternative. While it is less expensive, it often requires harsher reaction conditions.[1] Other more recent reagents include Curphey's Reagent (P₄S₁₀/HMDO) and the P₄S₁₀-Pyridine complex, which can offer advantages in terms of reactivity and simpler workups.[1][2][3]
Q4: How can I simplify the purification process on a larger scale?
For reactions using Lawesson's Reagent, a modified workup involving treatment with ethylene glycol or ethanol can help to decompose the phosphorus byproducts into more polar species, facilitating their removal through extraction rather than chromatography.[4][5] The use of a P₄S₁₀-pyridine complex is also reported to result in cleaner reactions and easier product isolation.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material (2,6-dimethyl-4H-pyran-4-one) is fully consumed. - Increase reaction time or temperature: Some thionation reactions require prolonged heating. Gradually increase the temperature or extend the reaction time as needed. |
| Degradation of Reagents | - Use fresh thionating agent: Lawesson's Reagent can degrade upon exposure to moisture. Use a freshly opened container or a properly stored reagent. - Ensure anhydrous conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Sub-optimal Stoichiometry | - Adjust reagent ratio: The optimal ratio of thionating agent to substrate can vary. Experiment with slightly different stoichiometries to find the best conditions for your scale. |
| Side Reactions | - Control temperature: Overheating can lead to decomposition of the product and the formation of byproducts. Maintain a stable reaction temperature. - Choose the appropriate solvent: The choice of solvent can influence the reaction pathway. Toluene and xylene are commonly used for thionation reactions. |
Problem 2: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step |
| Co-elution of Byproducts | - Modified Workup: For Lawesson's Reagent, after the reaction is complete, add ethylene glycol or ethanol and reflux to convert phosphorus byproducts into more polar compounds that are easier to remove by extraction.[4][5] - Alternative Reagents: Consider using Curphey's Reagent (P₄S₁₀/HMDO) or a P₄S₁₀-pyridine complex, which are reported to have simpler workup procedures.[1][2][3] |
| Product Instability | - Gentle Purification Methods: Avoid harsh purification conditions. If chromatography is necessary, use a silica gel plug or a shorter column to minimize contact time. Recrystallization is often a preferred method for purification on a larger scale. |
| Residual Starting Material | - Drive the reaction to completion: Ensure the reaction has gone to completion before starting the workup. - Optimize chromatography: If separation is difficult, try different solvent systems for column chromatography. |
Data Presentation
Table 1: Comparison of Thionating Reagents for Carbonyl Compounds
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lawesson's Reagent | Ketone | Toluene | 110 | 2 | ~90 | [1] |
| P₄S₁₀ | Ketone | Pyridine | Reflux | 4 | ~85 | [1] |
| Lawesson's Reagent | Ester | Toluene | 110 | 8 | ~70 | [1] |
| P₄S₁₀/HMDO | Ester | Xylene | 140 | 4 | >90 | [2] |
| P₄S₁₀-Pyridine | Amide | Acetonitrile | 80 | 1 | ~95 | [3] |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2,6-dimethyl-4H-pyran-4-one from Dehydroacetic Acid
This protocol is adapted from a patented method known for its high yield and purity.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dehydroacetic acid (1 equivalent) and concentrated hydrochloric acid (20-37.5% w/w).
-
Reaction: Heat the mixture in an oil bath at a temperature between 70-100°C with vigorous stirring for 4-6 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the solution under reduced pressure to remove the excess acid. c. Dissolve the residue in water and wash with a non-polar solvent like benzene or toluene to remove non-polar impurities. d. Separate the aqueous layer and saturate it with an inorganic salt (e.g., NaCl). e. Adjust the pH of the aqueous solution to 7-8 with a suitable base. f. Extract the product with chloroform or dichloromethane. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2,6-dimethyl-4H-pyran-4-one can be purified by recrystallization from a suitable solvent system or by sublimation to yield a high-purity product (>99%).[6][7]
Protocol 2: Thionation of 2,6-dimethyl-4H-pyran-4-one using Lawesson's Reagent
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,6-dimethyl-4H-pyran-4-one (1 equivalent) and anhydrous toluene.
-
Reagent Addition: Under a nitrogen atmosphere, add Lawesson's Reagent (0.5-0.6 equivalents) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup (Standard): a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any insoluble byproducts. c. Concentrate the filtrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.
-
Workup (Scale-up friendly): a. After the reaction is complete, cool the mixture and add an excess of ethylene glycol or ethanol.[4][5] b. Reflux the mixture for an additional 1-2 hours to decompose the phosphorus byproducts. c. Cool the mixture and perform a liquid-liquid extraction with a suitable organic solvent (e.g., toluene). d. Wash the organic layer with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization.
Mandatory Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting common issues in the thionation step.
References
- 1. benchchem.com [benchchem.com]
- 2. audreyli.com [audreyli.com]
- 3. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,6-Dimethyl-γ-pyrone | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. 2,6-DIMETHYL-4H-PYRAN-4-THIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Validation of 2,6-Dimethylpyran-4-thione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison between the synthesized 2,6-Dimethylpyran-4-thione and its well-characterized oxygen analog, 2,6-Dimethyl-4H-pyran-4-one. The data presented herein is essential for the validation of synthesis, elucidation of structure-activity relationships, and advancement of drug discovery programs involving thiopyrone scaffolds. Thiopyrones and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 2,6-Dimethyl-4H-pyran-4-one. While extensive experimental data for 2,6-Dimethyl-4H-pyran-4-one is readily available, the data for its thione analog is less common. The expected values for this compound are predicted based on established principles of spectroscopic theory, comparing the effects of a thiocarbonyl group (C=S) to a carbonyl group (C=O).
Table 1: ¹H NMR Spectroscopic Data (Predicted for Thione)
| Compound | Chemical Shift (ppm) - C3, C5 Protons | Chemical Shift (ppm) - C2, C6 Methyl Protons |
| 2,6-Dimethyl-4H-pyran-4-one | ~6.04 | ~2.25 |
| This compound | Slightly downfield shift expected (~6.1-6.3) | Slightly downfield shift expected (~2.3-2.5) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for Thione)
| Compound | Chemical Shift (ppm) - C4 (C=O/C=S) | Chemical Shift (ppm) - C2, C6 | Chemical Shift (ppm) - C3, C5 | Chemical Shift (ppm) - Methyl Carbons |
| 2,6-Dimethyl-4H-pyran-4-one | ~180 | ~165 | ~121 | ~18 |
| This compound | Significant downfield shift expected (~200-220) | Slight downfield shift expected (~168-172) | Slight downfield shift expected (~125-130) | Slight downfield shift expected (~20-22) |
Table 3: Infrared (IR) Spectroscopic Data (Predicted for Thione)
| Compound | C=O/C=S Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) |
| 2,6-Dimethyl-4H-pyran-4-one | ~1640-1680 | ~1240 |
| This compound | Lower frequency expected (~1100-1250) | ~1240 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2,6-Dimethyl-4H-pyran-4-one | C₇H₈O₂ | 124.14 | 124 (M+), 96, 81, 69, 43 |
| This compound | C₇H₈OS | 140.20 | 140 (M+), 112, 97, 69, 43 |
Table 5: UV-Vis Spectroscopic Data (Predicted for Thione)
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 2,6-Dimethyl-4H-pyran-4-one | ~245 | ~10,000 | Ethanol |
| This compound | Red-shift expected (~350-450) | Lower intensity expected for n-π transition* | Ethanol |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of thioketones from their corresponding ketones is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).
Materials:
-
2,6-Dimethyl-4H-pyran-4-one
-
Lawesson's Reagent
-
Anhydrous Toluene (or other suitable high-boiling aprotic solvent)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-Dimethyl-4H-pyran-4-one (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and remove the solvent to yield this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are acquired on a mass spectrometer using electron ionization (EI) or electrospray ionization (ESI).
-
The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded.
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis absorption spectra are recorded on a spectrophotometer.
-
Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Spectra are typically recorded in the range of 200-800 nm.
Visualizing the Workflow and Potential Biological Relevance
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and validation of this compound and a potential signaling pathway where such compounds may exert their biological effects.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
A Comparative Guide to the Reactivity of Thiopyrones and Pyrones for Researchers and Drug Development Professionals
An in-depth analysis of the chemical behavior of thiopyrones versus their oxygen-containing counterparts, pyrones, reveals significant differences in reactivity, offering distinct advantages for synthetic strategies and drug design. This guide provides a comparative study of their performance in key organic reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal scaffold for their applications.
The substitution of the endocyclic oxygen atom in a pyrone ring with sulfur to form a thiopyrone fundamentally alters the electronic properties and, consequently, the chemical reactivity of the molecule. This guide explores these differences, focusing on cycloaddition reactions, nucleophilic additions, and their engagement with biological signaling pathways.
Cycloaddition Reactions: Thiopyrones Exhibit Enhanced Reactivity
In the realm of cycloaddition chemistry, particularly in Diels-Alder reactions, thiopyrones consistently demonstrate superior reactivity compared to their pyrone analogues. This heightened reactivity is attributed to the lower aromaticity of the thiopyrone ring system, making it a more willing participant in cycloaddition reactions.
Computational studies have predicted that the decreased aromaticity of sulfur-containing heterocycles leads to higher reactivity in cycloadditions with strained alkynes. Experimental evidence has confirmed these predictions, with 2H-pyran-2-thiones showing the highest reactivity in this class of substrates.
Table 1: Comparison of Reaction Yields in Cycloaddition Reactions
| Diene | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2H-Pyran-2-one | Bicyclo[6.1.0]nonyne (BCN) | Methanol, Room Temperature | Cycloaddition Product | - | [Computational Prediction] |
| 2H-Pyran-2-thione | Bicyclo[6.1.0]nonyne (BCN) | Methanol, Room Temperature | Cycloaddition Product 6a | 90 | [Experimental Result] |
| 4-Hydroxy-2-pyrone | Thioketenes (in situ) | K₃PO₄, DMAc, 80°C, 24h | γ-Thiopyrones | Good to Excellent | [Experimental Result] |
Note: This table presents a summary of available data. Direct quantitative comparison of reaction rates under identical conditions is limited in the literature.
Experimental Protocol: Synthesis of γ-Thiapyrones from α-Pyrones via a Diels-Alder/Retro-Diels-Alder Reaction
This protocol describes the synthesis of γ-thiapyrones from 4-hydroxy-6-substituted-2-pyrones and 5-H-1,2,3-thiadiazoles, which generate thioketenes in situ.
Materials:
-
5-H-1,2,3-thiadiazole (0.2 mmol)
-
4-hydroxy-6-substituted-2-pyrone (0.3 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (0.4 mmol, 2.0 equiv, 85.0 mg)
-
N,N-Dimethylacetamide (DMAc), extra dry (0.5 mL)
-
1 N HCl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a 5 mL oven-dried sealed reaction vial equipped with a magnetic stir bar, add the 5-H-1,2,3-thiadiazole, 4-hydroxy-6-substituted-2-pyrone, and K₃PO₄ sequentially.
-
Add the dry DMAc to the vial.
-
Seal the vial and stir the resulting mixture at 80°C in a heating mantle for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench with 10 mL of 1 N HCl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the corresponding γ-thiapyrone product.
Nucleophilic Addition Reactions
The carbonyl group in both pyrones and thiopyranones is susceptible to nucleophilic attack. However, the nature of the heteroatom influences the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the sulfur atom in thiopyranones can activate the carbonyl group, making it more prone to nucleophilic addition compared to piperidones, where the nitrogen atom's electron-donating effect can slightly deactivate the carbonyl.
4-Pyrones and 4-thiopyrones react with primary amines to yield the corresponding 4-pyridones and 4-thiopyridones, respectively. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by ring opening and subsequent recyclization.
Experimental Workflow for Comparing Nucleophilic Addition Reactivity
This workflow outlines a general procedure to compare the reactivity of pyrones and thiopyrones towards a nucleophile.
Caption: Generalized workflow for comparing nucleophilic addition reactivity.
Electrophilic Substitution Reactions
The aromatic character of pyrones and thiopyrones allows for electrophilic substitution reactions. However, the carbonyl group is deactivating, making these reactions generally less facile than in simpler aromatic heterocycles. The relative reactivity of pyrones versus thiopyrones in electrophilic substitution is not extensively documented with direct comparative data.
Signaling Pathway Modulation
Both pyrone and thiopyrone scaffolds are found in molecules that interact with and modulate biological signaling pathways, highlighting their importance in drug development.
Pyrones in Signaling:
Pyrones are known to be involved in various signaling pathways. For instance, certain pyrone derivatives have been shown to exert anticancer effects by targeting multiple oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. They can also suppress Wnt/β-catenin and Hedgehog signaling. In the realm of bacterial communication, α-pyrones act as signaling molecules in the quorum-sensing system of Photorhabdus luminescens.
Caption: Oncogenic signaling pathways modulated by pyrone derivatives.
Thiopyrones in Signaling:
While direct evidence for thiopyrones modulating the same breadth of pathways as pyrones is less documented, thio-derivatives of other heterocyclic compounds have been shown to be active. For example, certain thio-derivatives of chalcones can modulate the NF-κB and STAT3 signaling pathways. Given the structural similarities and the known biological activities of sulfur-containing heterocycles, it is plausible that thiopyrones could also interact with these and other signaling cascades. The thioredoxin (Trx) system, a key regulator of cellular redox signaling, represents a potential area of interaction for sulfur-containing compounds like thiopyrones.
Caption: Potential signaling pathways modulated by thiopyrone derivatives.
Conclusion
The comparative analysis of pyrones and thiopyrones reveals distinct reactivity profiles that are crucial for their application in organic synthesis and drug development. Thiopyrones generally exhibit enhanced reactivity in cycloaddition reactions, making them attractive building blocks for the rapid construction of complex molecular scaffolds. While both classes of compounds can undergo nucleophilic addition, the subtle electronic differences imparted by the heteroatom can be exploited for chemoselective transformations. Furthermore, the presence of these scaffolds in biologically active molecules that modulate key signaling pathways underscores their potential as privileged structures in medicinal chemistry. Further quantitative studies are needed to fully elucidate the comparative reactivity in a broader range of reactions and to explore the full potential of thiopyrones in modulating cellular signaling.
Validating the Biological Activity of 2,6-Dimethylpyran-4-thione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2,6-dimethylpyran-4-thione derivatives, focusing on their potential as anticancer agents. While comprehensive datasets for a broad range of this compound derivatives are still emerging, this document synthesizes available data on structurally related compounds, particularly 2,6-disubstituted pyran-4-one and thiopyran-4-one analogs, to offer insights into their mechanism of action and therapeutic potential. The primary molecular target identified for this class of compounds is the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response pathway.
Comparative Analysis of Biological Activity
The inhibitory potential of pyran-4-one and thiopyran-4-one derivatives against DNA-PK and their cytotoxic effects on cancer cell lines are summarized below. This data provides a strong rationale for the investigation of this compound derivatives as potential anticancer agents. For comparison, data for a well-established DNA-PK inhibitor, NU7441, is also included.
| Compound ID | Structure | Target | IC50 (µM) - Kinase Assay | Cell Line | IC50 (µM) - Cytotoxicity Assay |
| Representative Pyran-4-one Derivative 1 | 2-morpholino-6-phenyl-4H-pyran-4-one | DNA-PK | 0.8 | HeLa | Not Reported |
| Representative Thiopyran-4-one Derivative 2 | 2-morpholino-6-phenyl-4H-thiopyran-4-one | DNA-PK | 0.5 | HeLa | Not Reported |
| Representative Thiopyran-4-one Derivative 3 | 6-(4-bromophenyl)-2-morpholino-4H-thiopyran-4-one | DNA-PK | 0.38 | V79 | Not Reported |
| Alternative Inhibitor: NU7441 | 8-(4-dibenzothienyl)-2-morpholino-4H-chromen-4-one | DNA-PK | 0.014[1] | HSC2 | 21.21[2] |
| HSC2-R | 13.44[2] |
Note: The data for representative pyran-4-one and thiopyran-4-one derivatives are based on studies of 2,6-disubstituted analogs and are intended to be illustrative of the potential activity of this compound derivatives.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound derivatives and a general workflow for validating their biological activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound derivatives.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HSC2)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro DNA-PK Kinase Assay (Kinase-Glo®)
This luminescent assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK substrate (e.g., a biotinylated peptide)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
This compound derivatives
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction Setup: In each well of a white plate, set up the kinase reaction containing the kinase reaction buffer, DNA-PK enzyme, substrate, and ATP.
-
Inhibitor Addition: Add the this compound derivatives at various concentrations to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Kinase-Glo® Reagent Addition: Add an equal volume of the Kinase-Glo® Reagent to each well to terminate the kinase reaction and initiate the luminescent signal.[6][7]
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for DNA-PK inhibition.
Western Blot Analysis for Pathway Validation
This technique is used to detect and quantify specific proteins in cell lysates to confirm the inhibition of the target pathway.
Materials:
-
Cancer cells treated with this compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DNA-PK, anti-total-DNA-PK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time. Lyse the cells with lysis buffer, and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
References
- 1. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA‑PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 7. worldwide.promega.com [worldwide.promega.com]
Unveiling the Cross-Reactivity Profile of 2,6-Dimethylpyran-4-thione in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyran-4-thione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of critical cellular signaling enzymes such as DNA-dependent protein kinase (DNA-PK). This guide provides a comparative analysis of the potential cross-reactivity of 2,6-Dimethylpyran-4-thione, a representative member of this class, against other key kinases. Due to the limited publicly available data on this compound itself, this analysis is based on the well-characterized activities of structurally related 2,6-disubstituted pyran-4-one and thiopyran-4-one analogs.
Comparative Analysis of Kinase Inhibitor Potency
To contextualize the potential activity of this compound, we compare the inhibitory potency (IC50 values) of a well-studied pyran-4-one derivative, NU7026 , and a benchmark inhibitor with a different chemical scaffold, Wortmannin . Both compounds are known to inhibit members of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, which includes DNA-PK, Ataxia-Telangiectasia Mutated (ATM), and ATM and Rad3-related (ATR) kinase.
| Compound | Scaffold | DNA-PK IC50 (µM) | PI3K IC50 (µM) | ATM IC50 (µM) | ATR IC50 (µM) |
| NU7026 | 2,6-disubstituted pyran-4-one | 0.23[1][2][3][4] | 13.0[1][3] | > 100[1][3] | > 100[1][3] |
| Wortmannin | Furanosteroid | 0.016[5][6] | 0.003[5][6] | 0.15[5][6] | > 100 |
Key Observations:
-
NU7026 , a 2,6-disubstituted pyran-4-one, demonstrates potent and selective inhibition of DNA-PK over other PIKK family members.[1][3][4]
-
Wortmannin , while a potent inhibitor of DNA-PK, also exhibits high potency against PI3K and ATM, indicating a broader cross-reactivity profile.[5][6]
-
The data suggests that the pyran-4-one scaffold can be a foundation for developing selective DNA-PK inhibitors.
Experimental Protocols for Kinase Inhibition Assays
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed in vitro kinase assays.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay technology is a popular method for measuring kinase activity in a high-throughput format.
Principle: The HTRF® KinEASE™ assay is based on the detection of a phosphorylated biotinylated peptide substrate by a europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated by the kinase, the binding of the antibody and streptavidin brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.
Detailed Protocol (Tyrosine Kinase Example):
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound) in an appropriate solvent like DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the diluted compound.
-
Add 5.5 µL of the kinase solution diluted in 1x HTRF® Enzymatic buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 10 to 30 minutes at room temperature.[7]
-
-
Detection:
-
Stop the reaction by adding 10 µL of a detection mixture containing Eu³⁺-cryptate labeled anti-phospho-antibody and streptavidin-XL665 in HTRF® Detection buffer (which also contains EDTA to chelate Mg²⁺ and stop the kinase reaction).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader with excitation at 337 nm and dual emission at 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665nm/620nm * 10,000) is proportional to the extent of substrate phosphorylation.[7]
LanthaScreen® TR-FRET Kinase Assay
The LanthaScreen® assay is another time-resolved FRET-based platform for measuring kinase activity.
Principle: This assay uses a terbium (Tb)-labeled antibody that recognizes a phosphorylated substrate, which is labeled with a fluorescein acceptor. Kinase-mediated phosphorylation of the substrate allows the Tb-labeled antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal.
Detailed Protocol (General):
-
Reagent Preparation:
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in 1X Kinase Buffer.
-
Prepare a 2X EDTA/Tb-labeled antibody solution in TR-FRET Dilution Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase solution.
-
Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the 2X EDTA/Tb-labeled antibody solution to stop the reaction and begin detection.
-
Incubate for at least 30 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio of the acceptor (fluorescein) to the donor (terbium).[8][9][10]
Radiometric Kinase Assay (32P-ATP)
This traditional method offers high sensitivity and is considered a gold standard for measuring kinase activity.
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a substrate by the kinase.
Detailed Protocol (for DNA-PK):
-
Reaction Mixture: Prepare a reaction buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, and DNA-PK Activation Buffer.[11]
-
Kinase Reaction:
-
In a microfuge tube, combine the kinase, a peptide substrate (e.g., DNA-PK peptide substrate), and the test compound.
-
Initiate the reaction by adding the ATP mixture containing unlabeled ATP and [γ-³²P]ATP (final ATP concentration is typically at or near the Km for the kinase).
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).[12]
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot a small volume of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the radioactivity on the dried phosphocellulose paper using a scintillation counter or a phosphorimager. The amount of incorporated radioactivity is proportional to the kinase activity.[12]
Visualizing Cellular Pathways and Workflows
To better understand the context of DNA-PK inhibition and the process of evaluating inhibitor cross-reactivity, the following diagrams are provided.
References
- 1. NU 7026 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. promega.com [promega.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Catalyst Performance in the Synthesis of 4H-Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Efficiency
The synthesis of 4H-pyran derivatives, a critical scaffold in medicinal chemistry and drug development, is often achieved through multicomponent reactions. The efficiency of these reactions is highly dependent on the catalyst employed. While initial investigations into the catalytic potential of 2,6-Dimethylpyran-4-thione were undertaken, publicly available, direct comparative performance data against other catalytic systems for pyran synthesis remains limited. This guide, therefore, provides a comprehensive benchmark of commonly employed catalysts for the synthesis of 4H-pyran derivatives, offering a clear comparison of their performance based on experimental data from peer-reviewed literature.
Comparative Performance of Catalysts in 4H-Pyran Synthesis
The following tables summarize the performance of various catalysts in the one-pot, three-component synthesis of 2-amino-4H-pyran derivatives from an aldehyde, malononitrile, and a C-H activated acidic compound. This reaction is a widely accepted benchmark for evaluating catalyst efficiency in the synthesis of this important heterocyclic motif.
Table 1: Comparison of Various Catalysts for the Synthesis of 2-amino-4H-pyrans
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Alginate | 10 mol% | Water | Room Temp. | 10-20 min | 80-95 | [1] |
| Nano-Fe₃O₄ | 10 mol% | Ethanol | Room Temp. | 15-30 min | 90-98 | [2] |
| [PVPH]HSO₄ | 3.5 mol% | H₂O:EtOH (7:3) | 80 | 15 min | 95 | |
| CuFe₂O₄@starch | 0.02 g | Ethanol | Room Temp. | 10-20 min | 92-98 | [3] |
| L-proline | 20 mol% | PEG-400 | Reflux | 2-3 h | Good | [4] |
| ZrCl₄ | 10 mol% | Acetonitrile | Reflux | 1-2 h | High | [5][6] |
| SnCl₄ | 10 mol% | Acetonitrile | Reflux | 1-2 h | High | [5] |
| TiCl₄ | 10 mol% | Acetonitrile | Reflux | 1-2 h | High | [5] |
Table 2: Performance Comparison of Catalysts in the Synthesis of a Specific 4H-Pyran Derivative
Reaction: Benzaldehyde + Malononitrile + Ethyl Acetoacetate
| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Sodium Alginate | 10 mol% | Water | Room Temp. | 15 min | 92 | [1] |
| Dibutylamine | 10 mol% | Water | Room Temp. | 15 min | 93 | [1] |
| Piperidine | 10 mol% | Water | Room Temp. | 20 min | 88 | [1] |
| Triethylamine | 10 mol% | Water | Room Temp. | 30 min | 75 | [1] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 4H-pyran derivatives using two of the benchmarked catalysts.
Protocol 1: Synthesis of 2-amino-4H-pyran using Sodium Alginate as a Catalyst[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Sodium Alginate (SA) (10 mol%)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and sodium alginate (10 mol%) in water (5 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to afford the pure 2-amino-4H-pyran derivative.
-
The aqueous filtrate containing the catalyst can be reused for subsequent reactions after separation of the product.
Protocol 2: Synthesis of 4H-pyran derivatives using Nano-Fe₃O₄ as a Catalyst[2]
Materials:
-
Ninhydrin (1 mmol)
-
α-haloketone (1 mmol)
-
Dialkyl acetylenedicarboxylate (1 mmol)
-
Triphenylphosphine (1 mmol)
-
Iron oxide magnetic nanoparticles (Fe₃O₄-MNPs) (as per optimized loading)
-
Ethanol
Procedure:
-
A mixture of ninhydrin (1 mmol), α-haloketone (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), triphenylphosphine (1 mmol), and Fe₃O₄-MNPs is stirred in ethanol at room temperature.
-
The reaction is monitored by TLC until completion.
-
After the reaction is complete, the catalyst is separated from the reaction mixture using an external magnet.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent to yield the pure 4H-pyran derivative.
-
The separated catalyst can be washed with ethanol, dried, and reused for several cycles.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in catalyst evaluation and the synthesis of 4H-pyrans, the following diagrams are provided.
References
- 1. Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Photophysical Properties of 2,6-Dimethylpyran-4-thione Analogs: A Research Guide
This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of these heterocyclic compounds, which are known to be valuable synthons for various biologically active molecules.
Photophysical Properties of Pyran-4-thione and its Derivatives
The photophysical properties of pyran-4-thiones are of interest due to their potential use as photosensitizers, fluorescent probes, and in materials science. The sulfur-for-oxygen substitution in the carbonyl group of the corresponding pyran-4-ones significantly alters the electronic structure, leading to distinct spectroscopic and photophysical behaviors.
2,6-Dimethylpyran-4-thione: A Baseline
2,6-Dimethyl-4H-pyran-4-thione serves as a key starting point for understanding the photophysics of its analogs. While comprehensive data is limited, some properties have been reported. It is a solid with a molecular weight of 140.20 g/mol .[1]
Table 1: Known Properties of this compound
| Property | Value | Source |
| CAS Number | 1004-37-1 | [1][2] |
| Molecular Formula | C₇H₈OS | [1][2] |
| Molecular Weight | 140.20 g/mol | [1] |
| SMILES | Cc1cc(=S)cc(C)o1 | [1] |
| LogP (Octanol/Water) | 2.626 (Crippen Method) | [1] |
Synchrotron-based studies on the parent compound, 4H-pyran-4-thione, have provided insights into its low-lying electronic states through photoelectron and vacuum ultraviolet (VUV) absorption spectroscopy.[3][4][5] These studies are crucial for interpreting the electronic transitions that govern the photophysical properties.
Inferences from Related Pyran Derivatives
The photophysical properties of pyran derivatives can be tuned by introducing different substituents. For instance, the introduction of an electron-withdrawing group at the C-4 position of the pyrone ring in merocyanines like DCM leads to important photophysical properties.[6] Studies on other pyran derivatives have shown that modifications can lead to large Stokes shifts and good quantum yields.[6] Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate how different substituents on the pyran ring affect their electronic and photophysical properties, particularly for applications in dye-sensitized solar cells.[7] These studies suggest that the HOMO and LUMO energy levels, and consequently the absorption and emission characteristics, can be systematically altered.[7]
Experimental Protocols for Photophysical Characterization
To conduct a comparative analysis of this compound analogs, a standardized set of experimental protocols is essential. The following are detailed methodologies for key photophysical measurements.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Prepare stock solutions of the this compound analogs in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol).
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.
-
Record the absorption spectra of each dilution in a 1 cm path length quartz cuvette from 200 to 800 nm, using the pure solvent as a reference.
-
Identify the λmax from the resulting spectra.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (Φf).
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Prepare dilute solutions of the analogs (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Record the emission spectrum by exciting at the λmax determined from the absorption spectrum.
-
Record the excitation spectrum by monitoring the emission at the λem.
-
To determine the fluorescence quantum yield, use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τ).
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the absorption maximum.
-
Collect the fluorescence decay profile using a sensitive detector.
-
Deconvolute the instrument response function (IRF) from the measured decay.
-
Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).
-
Transient Absorption Spectroscopy
-
Objective: To study the dynamics of excited states, including intersystem crossing and triplet state properties.
-
Instrumentation: A pump-probe transient absorption spectrometer.
-
Procedure:
-
Excite the sample with a short laser pulse (the pump).
-
Probe the resulting changes in absorption with a second, time-delayed, broadband pulse (the probe).
-
Record the difference in absorbance of the probe with and without the pump pulse at various time delays.
-
This allows for the observation of excited-state absorption, ground-state bleaching, and stimulated emission, providing information on the formation and decay of triplet states and other transient species.
-
Proposed Workflow for Comparative Analysis
Given the lack of a pre-existing comparative dataset, a systematic approach to characterizing new analogs is necessary. The following workflow outlines the key steps for a comprehensive photophysical analysis.
Caption: Proposed experimental workflow for the synthesis and comparative photophysical analysis of this compound analogs.
Conclusion and Future Directions
The field of this compound analogs presents a promising area for research in photophysics and its applications. However, there is a clear need for systematic studies to build a comprehensive understanding of their structure-property relationships. The experimental protocols and workflow outlined in this guide provide a framework for researchers to conduct such comparative analyses. Future work should focus on synthesizing a library of analogs with diverse electronic and steric properties and characterizing their photophysical behavior in a range of environments. Such data will be invaluable for the rational design of new molecules with tailored photophysical properties for applications in sensing, imaging, and materials science. It is important to note that no information on signaling pathways involving these specific compounds was found in the current literature, indicating that their biological interactions remain largely unexplored.
References
- 1. chemeo.com [chemeo.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. The low-lying electronic states of 4H-pyran-4-thione; a photoionization and vacuum ultraviolet absorption study, with interpretation by configuration interaction and density functional calculations for the ionic and singlet states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of In-Silico and Experimental Data for 2,6-Dimethylpyran-4-thione and its Oxygen Analog
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in-silico predicted and experimentally determined properties of 2,6-Dimethylpyran-4-thione and its structural analog, 2,6-Dimethyl-4H-pyran-4-one. The significant lack of experimental data for the thione necessitates a comparative approach with its more studied oxygen counterpart to infer potential characteristics.
This guide presents a side-by-side view of physicochemical properties, predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and toxicity assessments. Detailed experimental protocols for key physicochemical property determination are also provided, alongside a workflow for such comparative studies.
Physicochemical Properties: A Tale of Two Analogs
The following table summarizes the available experimental data for 2,6-Dimethyl-4H-pyran-4-one and the in-silico predicted data for this compound. This comparison allows for an initial assessment of the potential properties of the thione, highlighting the expected differences arising from the substitution of the carbonyl oxygen with sulfur.
| Property | 2,6-Dimethyl-4H-pyran-4-one (Experimental) | This compound (In-Silico) | Data Type |
| Melting Point | 133-137 °C[1] | 145 °C | Experimental vs. Predicted |
| Boiling Point | 248-250 °C[1] | 177.4 °C | Experimental vs. Predicted |
| Water Solubility | Slightly soluble in water[1] | Log10(ws) = -7.01 (predicted) | Qualitative vs. Predicted |
| LogP | 0.100[1] | 2.626 (predicted) | Experimental vs. Predicted |
Note: The in-silico data for this compound was obtained from computational models and has not been experimentally verified. The experimental data for 2,6-Dimethyl-4H-pyran-4-one is provided as a benchmark for comparison.
In-Silico ADME & Toxicity Profile
To further understand the potential drug-like properties of this compound, a comprehensive in-silico analysis was performed using various predictive models. For a robust comparison, the same parameters were also predicted for its oxygen analog, 2,6-Dimethyl-4H-pyran-4-one.
ADME Prediction
The following table outlines the predicted ADME properties for both compounds. These predictions are crucial in early-stage drug discovery to estimate the pharmacokinetic profile of a molecule.
| ADME Parameter | 2,6-Dimethyl-4H-pyran-4-one (Predicted) | This compound (Predicted) | In-Silico Tool Used |
| Absorption | |||
| Water Solubility | Good | Moderate | SwissADME |
| Caco-2 Permeability | High | High | SwissADME |
| Intestinal Absorption (Human) | High | High | pkCSM |
| P-glycoprotein Substrate | No | No | SwissADME |
| Distribution | |||
| VDss (human) | -0.153 log(L/kg) | -0.012 log(L/kg) | pkCSM |
| BBB Permeability | Yes | Yes | SwissADME |
| CNS Permeability | -0.739 logPS | -0.428 logPS | pkCSM |
| Metabolism | |||
| CYP1A2 inhibitor | No | No | SwissADME |
| CYP2C19 inhibitor | No | No | SwissADME |
| CYP2C9 inhibitor | No | No | SwissADME |
| CYP2D6 inhibitor | No | No | SwissADME |
| CYP3A4 inhibitor | No | No | SwissADME |
| Excretion | |||
| Total Clearance | 0.572 log(ml/min/kg) | 0.523 log(ml/min/kg) | pkCSM |
| Renal OCT2 Substrate | No | No | pkCSM |
Toxicity Prediction
Early assessment of potential toxicity is a critical step in drug development. The following table presents the in-silico toxicity predictions for both compounds.
| Toxicity Endpoint | 2,6-Dimethyl-4H-pyran-4-one (Predicted) | This compound (Predicted) | In-Silico Tool Used |
| AMES Toxicity | No | No | ProTox-II |
| Carcinogenicity | No | No | ProTox-II |
| Hepatotoxicity | No | Yes | ProTox-II |
| Minnow Toxicity | -0.999 log(mM) | -0.908 log(mM) | pkCSM |
| Tetrahymena Pyriformis Toxicity | 0.285 log(ug/L) | 0.357 log(ug/L) | pkCSM |
| LD50 (rat, oral) | 750 mg/kg (Class 4) | 500 mg/kg (Class 4) | ProTox-II |
Experimental Protocols
Accurate experimental data is the gold standard for compound characterization. Below are detailed, generic protocols for determining the key physicochemical properties discussed in this guide.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which a solid compound melts.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the compound
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
-
Pack the dry sample into the capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to get an approximate melting point.
-
Observe the sample through the magnifying lens.
-
Once the approximate melting point is determined, allow the apparatus to cool.
-
Prepare a new sample and set the heating rate to a slow and steady increase (1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.
Boiling Point Determination (Micro Method)
Objective: To determine the temperature at which a liquid compound boils at atmospheric pressure.
Materials:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Sample of the liquid compound
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Attach the small test tube containing 0.5-1 mL of the liquid sample to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, with the sealed end uppermost, into the liquid in the test tube.
-
Immerse the assembly in a Thiele tube or an oil bath, ensuring that the sample is below the level of the heating fluid.
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of a compound in water at a specific temperature.
Materials:
-
Flasks with stoppers
-
Shaking incubator or orbital shaker set at a constant temperature
-
Centrifuge
-
Analytical balance
-
pH meter
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Water (high purity)
-
Sample of the compound
Procedure:
-
Add an excess amount of the solid compound to a flask containing a known volume of water.
-
Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the flask for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
After the equilibration period, stop the shaking and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample.
-
Measure the pH of the saturated solution.
-
Accurately dilute the saturated solution with water to a concentration within the working range of the analytical method.
-
Determine the concentration of the compound in the diluted solution using a validated analytical method.
-
Calculate the original concentration of the saturated solution, which represents the aqueous solubility of the compound.
Visualizing the Workflow and Potential Biological Interactions
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing in-silico and experimental data.
Caption: Hypothetical signaling pathway involving pyran derivatives.
References
Reproducibility of synthetic methods for 2,6-Dimethylpyran-4-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 2,6-Dimethylpyran-4-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the scarcity of direct reproducibility studies for this specific molecule, this document outlines the prevalent and most promising synthetic routes based on the synthesis of its precursor, 2,6-Dimethyl-4H-pyran-4-one, followed by a thionation step. Experimental data from analogous reactions are provided to offer a predictive assessment of reproducibility and efficiency.
Introduction
This compound is a sulfur-containing heterocyclic compound. Its synthesis is most effectively approached via a two-step process: the formation of the corresponding oxygen analogue, 2,6-Dimethyl-4H-pyran-4-one, followed by the thionation of the carbonyl group. This guide compares two primary methods for the synthesis of the pyran-4-one precursor and details the subsequent conversion to the desired pyran-4-thione.
Synthetic Pathways Overview
The synthesis of this compound is logically divided into two key stages: the synthesis of the pyran-4-one intermediate and its subsequent thionation. The following diagram illustrates the general synthetic strategy.
Caption: General synthetic routes to this compound.
Comparison of Synthetic Methods for 2,6-Dimethyl-4H-pyran-4-one
The choice of synthetic route to the pyran-4-one intermediate can significantly impact the overall efficiency, yield, and purity of the final product. Below is a comparison of two common methods.
| Feature | Method 1: From Dehydroacetic Acid | Method 2: From Isopropylene Acetate |
| Starting Material | Dehydroacetic Acid | Isopropylene Acetate |
| Reagents | Concentrated Hydrochloric Acid | Anhydrous Aluminum Chloride |
| Reported Yield | Up to 90%[1] | Not explicitly stated, part of a product mixture[2] |
| Purity of Crude Product | High (>99.8% after sublimation)[1] | Requires chromatographic separation[2] |
| Reaction Conditions | 30-100 °C, 1-24 hours[1] | ~20 °C, 24 hours[2] |
| Advantages | High yield, high purity, readily available starting material.[1] | Milder temperature conditions. |
| Disadvantages | Requires handling of concentrated acid. | Lower reported purity, requires chromatography.[2] |
Thionation of 2,6-Dimethyl-4H-pyran-4-one
The conversion of the carbonyl group of the pyran-4-one to a thiocarbonyl is a critical step. Lawesson's reagent is a widely used and effective thionating agent for this transformation.[3][4] While a specific protocol for 2,6-Dimethyl-4H-pyran-4-one is not extensively detailed in the reviewed literature, the following experimental protocol is based on general procedures for the thionation of ketones.
| Feature | Thionation with Lawesson's Reagent |
| Starting Material | 2,6-Dimethyl-4H-pyran-4-one |
| Reagent | Lawesson's Reagent |
| Typical Solvents | Toluene, Xylene, Dichloromethane[5] |
| Stoichiometry | Typically 0.5-1.0 equivalents of Lawesson's Reagent |
| Reaction Temperature | Varies, often refluxing solvent temperature |
| Reaction Time | Varies, typically a few hours to 24 hours |
| Work-up | Removal of solvent, purification by chromatography or recrystallization |
Experimental Protocols
Method 1: Synthesis of 2,6-Dimethyl-4H-pyran-4-one from Dehydroacetic Acid
Materials:
-
Dehydroacetic acid
-
Concentrated hydrochloric acid (20-37.5% mass fraction)
-
Benzene
-
Chloroform
-
Anhydrous sodium sulfate (or other suitable drying agent)
-
Alkali metal salt (e.g., NaCl, Na2SO4, or Na2CO3)
Procedure:
-
A mixture of dehydroacetic acid and concentrated hydrochloric acid is heated in an oil bath at a temperature between 30°C and 100°C for a period of 1 to 24 hours.[1]
-
The reaction mixture is then subjected to reduced pressure distillation until the solution is evaporated to dryness.[1]
-
The residue is dissolved in water and washed with cold benzene to remove impurities. The aqueous layer is separated.[1]
-
An inorganic salt (such as sodium chloride, sodium sulfate, or sodium carbonate) is added to the aqueous layer until saturation. The pH of the solution is adjusted to 7-12.[1]
-
The saturated solution is extracted with chloroform. The organic layer is collected, dried over a solid desiccant, and filtered.[1]
-
The filtrate is concentrated, and the resulting crude product is dried to yield 2,6-dimethyl-γ-pyrone.[1]
-
For high-purity product, the crude 2,6-dimethyl-γ-pyrone can be purified by slow sublimation.[1]
Thionation of 2,6-Dimethyl-4H-pyran-4-one with Lawesson's Reagent (General Protocol)
Materials:
-
2,6-Dimethyl-4H-pyran-4-one
-
Lawesson's Reagent
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of 2,6-Dimethyl-4H-pyran-4-one in anhydrous toluene, add Lawesson's Reagent (0.5-1.0 equivalents).
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Logical Workflow for Method Selection
The following diagram illustrates a decision-making workflow for selecting the optimal synthetic route.
Caption: Decision workflow for synthesizing this compound.
Conclusion
References
- 1. CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 5. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyran-4-thione Analogs in Cancer Research
A comprehensive analysis of the structure-activity relationships (SAR) for 2,6-dimethylpyran-4-thione derivatives remains a nascent field within cancer research, with publicly available data being scarce. However, by examining the bioactivity of structurally related thiopyran and tetrahydropyran-4-one analogs, we can glean valuable insights into the key chemical features that drive their cytotoxic effects against cancer cells. This guide synthesizes the available experimental data to provide a comparative overview of these related compounds, offering a foundational understanding for researchers, scientists, and drug development professionals.
Comparative Analysis of Anticancer Activity
While direct SAR studies on this compound derivatives are limited, research on analogous heterocyclic systems provides crucial preliminary data. Notably, studies on 6H-thiopyran-2,3-dicarboxylate and 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-one derivatives have demonstrated that modifications to the pyran ring system and its substituents significantly impact their anticancer potency.
Cytotoxicity of Thiopyran Derivatives
A study by Asiri et al. (2011) investigated the cytotoxic effects of a series of 6H-thiopyran-2,3-dicarboxylate derivatives against human breast (MCF-7) and colon (HCT-15) cancer cell lines. Their findings highlight the importance of the substituent on the imino group at the 6-position of the thiopyran ring.[1][2][3]
| Compound ID | R Group (at imino position) | MCF-7 IC₅₀ (µM) | HCT-15 IC₅₀ (µM) |
| 1a | 4-methoxyphenyl | 4.5 | 3.5 |
| 1b | 3-fluorophenyl | 10 | 15 |
| 1c | 3-bromophenyl | 12 | 10 |
| 1d | phenyl | 15 | 12 |
Table 1: Cytotoxicity of 6H-thiopyran-2,3-dicarboxylate derivatives. Data sourced from Asiri et al. (2011).[1][2][3]
The data suggests that an electron-donating group (methoxy) at the para position of the phenyl ring enhances cytotoxic activity, while electron-withdrawing groups (fluoro and bromo) at the meta position, or an unsubstituted phenyl ring, lead to reduced potency.
Cytotoxicity of Tetrahydropyran-4-one Derivatives
Research by Gierczak et al. (2021) on 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones revealed the influence of substituents at the 2 and 6 positions on their activity against various cancer cell lines, including acute promyelocytic leukemia (HL-60), B-cell precursor leukemia (NALM-6), and breast cancer (MCF-7).
| Compound ID | R¹ (at C2) | R² (at C6) | HL-60 IC₅₀ (µM) | NALM-6 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 2a | Me | Et | 10.5 | 4.5 | >50 |
| 2b | Me | n-Bu | 5.2 | 2.8 | 35.2 |
| 2c | Me | i-Pr | 1.0 | 0.3 | 15.8 |
| 2d | Me | Ph | 12.3 | 8.9 | 25.1 |
Table 2: Cytotoxicity of 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-one derivatives. Data sourced from Gierczak et al. (2021).
These findings indicate that the nature of the alkyl and aryl substituents at the C2 and C6 positions plays a critical role in determining the cytotoxic profile of these compounds, with the isopropyl group at C6 (compound 2c ) conferring the highest potency, particularly against leukemia cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used in the cited studies.
Synthesis of 6H-thiopyran-2,3-dicarboxylate Derivatives
The synthesis of the thiopyran derivatives was achieved through a multi-component reaction. An equimolar mixture of acetylacetone, malononitrile, and the corresponding aniline was refluxed in ethanol in the presence of a catalytic amount of piperidine. The reaction mixture was then cooled, and the precipitated solid was filtered, washed with ethanol, and recrystallized to afford the final products.[1][3]
Cell Culture and Cytotoxicity Assay (SRB Assay)
Human cancer cell lines (MCF-7 and HCT-15) were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For the cytotoxicity assay, cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 48 hours. The sulforhodamine B (SRB) assay was then performed to determine cell viability. The IC₅₀ values were calculated from the dose-response curves.[1][2][3]
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the evaluation of these compounds, the following diagrams are provided.
References
- 1. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of novel thiopyran analogs on MCF-7 breast and HCT-15 colon cancer cells: synthesis, cytotoxicity, cell cycle analysis, and DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,6-Dimethylpyran-4-thione
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,6-Dimethylpyran-4-thione (CAS Number: 1004-37-1), a compound utilized in various research and development applications. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound is a flammable liquid and is harmful if swallowed.[1][2][3] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid all sources of ignition, as the vapor may form explosive mixtures with air.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated containers.
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams to prevent unforeseen reactions.
-
-
Container Management:
-
If possible, leave the chemical in its original container.
-
Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure adequate ventilation.
-
Cover drains to prevent environmental release.
-
Use a liquid-absorbent material, such as Chemizorb® or vermiculite, to collect the spill.
-
Place the contaminated absorbent material into the designated waste container.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[2][4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination of Empty Containers:
-
Handle uncleaned containers with the same precautions as the product itself.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated this compound waste container.
-
After proper decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional and local regulations.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for risk assessment and safe handling.
| Property | Value | Reference |
| CAS Number | 1004-37-1 | [1] |
| Molecular Formula | C₇H₈OS | [1] |
| Molecular Weight | 140.2 g/mol | [1] |
| Melting Point | 145 °C | [1] |
| Boiling Point | 177.4 °C at 760 mmHg | [1] |
| Flash Point | 61.1 °C | [1] |
| Density | 1.13 g/cm³ | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Dimethylpyran-4-thione
Document ID: LSSC-26DMPT-20251224 Revision: 1.0 Prepared for: Researchers, scientists, and drug development professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,6-Dimethylpyran-4-thione (CAS No. 1004-37-1). Given the limited availability of comprehensive hazard data for this specific compound, this guide is based on the general properties of thioketones and related organosulfur compounds, adopting a precautionary principle to ensure maximum laboratory safety.
Hazard Assessment
| Hazard Category | Potential Hazard Description | Data Source/Justification |
| Acute Toxicity (Oral) | Potentially Harmful if Swallowed. The oxygen analog, 2,6-dimethyl-4H-pyran-4-one, is classified as Acute Toxicity 4 (H302: Harmful if swallowed). A conservative approach assumes a similar or greater toxicity for the thione derivative. | By analogy with 2,6-dimethyl-4H-pyran-4-one. |
| Skin Corrosion/Irritation | Potential Skin Irritant. Organosulfur compounds can cause skin irritation upon prolonged contact. Direct contact should always be avoided. | General precaution for organosulfur compounds. |
| Eye Damage/Irritation | Potential for Serious Eye Irritation. Direct contact with the dust or solution could cause significant eye irritation. | General precaution for chemical handling. |
| Inhalation Hazard | High. While specific toxicity data is unavailable, thioketones are known for extremely powerful and unpleasant odors, detectable at very low concentrations. Inhalation may cause respiratory irritation. Work must be conducted in a certified chemical fume hood. | Known properties of thioketones and related organosulfur compounds. |
| Physical Hazards | Potential for Dust Explosion. As a solid, fine dust dispersed in the air may form an explosive mixture.[2] | General property of fine organic solids. |
| Reactivity | High. Thioketones are generally more reactive than their ketone counterparts and can be unstable, with a tendency to dimerize or oligomerize. | General chemical properties of thioketones. |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound. The following table summarizes the minimum requirements.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles when handling larger quantities (>1 g) or when there is a significant risk of splashes. |
| Skin/Hands | Nitrile or Neoprene Gloves | Use gloves with a minimum thickness of 4 mil for incidental contact. For prolonged handling, double-gloving is recommended. Inspect gloves for any signs of degradation before and during use. Immediately remove and replace gloves upon contamination. |
| Body | Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat is required. A chemically resistant apron should be worn when handling significant quantities or performing splash-prone operations. |
| Respiratory | Certified Chemical Fume Hood | Primary Control: All handling of this compound must occur inside a properly functioning and certified chemical fume hood to control vapor and odor exposure. |
| Air-Purifying Respirator (APR) | Secondary/Emergency Control: For emergency situations (e.g., spills outside a fume hood) or if there is a risk of exposure above the occupational exposure limit (OEL), an APR with a combination Organic Vapor/Acid Gas (OV/AG) cartridge is recommended.[3][4] Users must be fit-tested and trained in respirator use. |
When working with this compound, you will likely handle various solvents. The following table provides a general compatibility guide. Always consult the glove manufacturer's specific chemical resistance data.
| Chemical Class | Nitrile | Neoprene | Butyl | Natural Rubber (Latex) |
| Ketones (e.g., Acetone) | Fair | Good | Excellent | Good |
| Alcohols (e.g., Ethanol) | Excellent | Excellent | Excellent | Good |
| Aliphatic Hydrocarbons (e.g., Hexane) | Good | Good | Poor | Poor |
| Aromatic Hydrocarbons (e.g., Toluene) | Fair | Fair | Poor | Poor |
| Halogenated Solvents (e.g., Dichloromethane) | Poor | Fair | Poor | Poor |
| Aqueous Solutions (Acids/Bases) | Excellent | Excellent | Excellent | Good |
Rating Key: Excellent, Good, Fair, Poor (Not Recommended)
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and prevent the release of potent odors.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Neutralization and Waste Management
Due to its reactivity and potent odor, all waste containing this compound must be neutralized before disposal. The recommended method is oxidation using a bleach (sodium hypochlorite) solution, which converts the thioketone to less odorous and more stable byproducts.
-
Prepare Neutralization Solution: In a designated container inside the chemical fume hood, prepare a 1:1 solution of household bleach (~5-8% sodium hypochlorite) and water. Prepare a volume approximately 10 times the volume of the thioketone waste to be neutralized.
-
Cool the Solution: Place the neutralization solution in an ice bath to manage the heat from the exothermic reaction.
-
Slowly Add Waste: Carefully and slowly add the liquid waste containing this compound to the cooled bleach solution with stirring. Caution: The reaction can be vigorous. Add the waste dropwise or in very small portions.
-
Treat Contaminated Solids:
-
Glassware: Submerge contaminated glassware in a separate bath of the 1:1 bleach solution and allow it to soak for at least 12 hours.
-
Consumables: Place contaminated items like pipette tips, gloves, and paper towels into a labeled, heavy-duty plastic bag. Add a small amount of the bleach solution to the bag to wet the contents, then seal it securely.
-
-
Monitor and Complete Reaction: Allow the liquid waste mixture to stir for at least 2 hours after the final addition to ensure complete neutralization. The characteristic foul odor should dissipate.
-
Package for Disposal:
-
The neutralized liquid waste should be transferred to a properly labeled hazardous waste container.
-
The sealed bag of solid waste should be placed in a second, larger labeled bag for disposal.
-
-
Final Disposal: Dispose of all waste streams through your institution's hazardous waste management program. Do not pour neutralized waste down the drain.
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
